molecular formula C7H6BrN3 B1268454 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-96-2

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1268454
CAS No.: 7169-96-2
M. Wt: 212.05 g/mol
InChI Key: BQSMVFDDWZEINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSMVFDDWZEINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346322
Record name 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7169-96-2
Record name 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7169-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (CAS Number: 7169-96-2)

An In-depth Technical Guide to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS Number: 7169-96-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for the design of various therapeutic agents. The presence of a bromine atom at the 8-position and a methyl group at the 2-position provides opportunities for further chemical modification, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

Physicochemical Properties

A summary of the key physicochemical properties for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is presented in the table below.

PropertyValueReference
CAS Number 7169-96-2[4]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature
MDL Number MFCD11044703[4]

Synthesis

A plausible synthetic route starting from commercially available precursors is outlined below. This proposed pathway is based on established synthetic methodologies for related compounds.

Proposed Synthetic Pathway

Synthetic_Pathwaycluster_0Starting Materialscluster_1Intermediate Formationcluster_2CyclizationA2-Amino-3-bromopyridineCN-(3-Bromo-2-pyridinyl)acetamidineA->CReaction with Acetonitrile derivativeBAcetonitrileD8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineC->DOxidative Cyclization(e.g., with an oxidizing agent)ERK_Pathway_InhibitionRTKReceptor Tyrosine KinaseRasRasRTK->RasRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationInhibitor8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineInhibitor->ERKCellular_EffectsCompound8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineG2M_ArrestG2/M PhaseCell Cycle ArrestCompound->G2M_ArrestApoptosisApoptosisCompound->ApoptosisProliferationInhibition ofCell ProliferationG2M_Arrest->ProliferationApoptosis->Proliferation

physicochemical properties of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the fused N-heterocycle family. This chemical scaffold is of significant interest in medicinal and agricultural chemistry. The triazolo[1,5-a]pyridine core is a key pharmacophore found in molecules exhibiting a range of biological activities, including kinase inhibition for cancer therapy. The bromine substituent at the 8-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery and the development of novel agrochemicals. This guide provides a summary of its known physicochemical properties and detailed experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is limited in publicly available literature. The following table summarizes the core identification and molecular properties. For context, melting points of closely related isomers are provided but should not be attributed to this specific compound.

PropertyValueSource
IUPAC Name 8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine-
CAS Number 7169-96-2[4][5]
Molecular Formula C₇H₆BrN₃[4][5]
Molecular Weight 212.05 g/mol [4][5]
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available[6]
pKa Data not available-
logP (Octanol/Water) Data not available-
MDL Number MFCD11044703[5]
Melting Point (Isomer)154.5-155 °C (for 6-Bromo-2-methyl isomer)-
Melting Point (Analogue)152-157 °C (for 8-Bromo analogue)-

Experimental Protocols

While specific experimental data for the title compound is scarce, the following sections detail standard, widely accepted methodologies for determining the key physicochemical properties of heterocyclic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. It is determined as a temperature range from the point of first liquid formation to complete liquefaction.[7]

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[8] The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the solid into the sealed end to a height of 2-3 mm.[9][10]

  • Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[9]

  • Measurement:

    • The packed capillary tube is inserted into the heating block of the apparatus.[10]

    • For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[9]

    • A second, fresh sample is then used for a precise measurement. The apparatus is heated at a medium rate to about 20 °C below the approximate melting point.[10]

    • The heating rate is then slowed significantly to 1-2 °C per minute to allow for thermal equilibrium.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure compound, this range is typically sharp (0.5-1.0 °C).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which is crucial for predicting a drug's absorption and distribution.[11][12]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.[1][11] This ensures that a saturated solution is formed.

  • Equilibration: The vials are placed in a shaker or thermomixer and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solid.[1][12]

  • Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.45 µm) or centrifuged at high speed to separate the undissolved solid from the saturated aqueous solution.[2][3]

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is commonly employed.[2]

  • Analysis: A calibration curve is generated using standard solutions of the compound at known concentrations. The concentration of the saturated solution is then calculated from this curve, representing the aqueous solubility of the compound under the specified conditions.[3]

Lipophilicity (logP) Determination (RP-HPLC Method)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and pharmacokinetic profile.[13][14] While the shake-flask method can be used, Reverse-Phase HPLC (RP-HPLC) offers higher throughput.[13][15] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[13]

Methodology:

  • System Setup: An RP-HPLC system with a C18 or similar nonpolar column is used.[15] The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.[15]

  • Calibration: A set of standard compounds with well-established, literature-reported logP values is selected.[13] Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.

  • Standard Curve Generation: The capacity factor (k) for each standard is calculated. The logarithm of the capacity factor (log k) is then plotted against the known logP value for each standard, generating a linear calibration curve.[13]

  • Sample Analysis: The test compound (8-Bromo-2-methyl-triazolo[1,5-a]pyridine) is dissolved and injected into the same HPLC system under identical conditions. Its retention time is measured.

  • logP Calculation: The capacity factor for the test compound is calculated from its retention time. This value is then substituted into the linear equation of the standard curve to determine the experimental logP of the compound.[13]

Visualized Workflow: Synthesis of the Triazolo[1,5-a]pyridine Scaffold

The following diagram illustrates a general and modern workflow for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, based on a microwave-assisted, catalyst-free reaction. This approach is valued for its efficiency and good yields.[16]

G cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization p1 Combine Enaminonitrile (1.0 eq) and Benzohydrazide (2.0 eq) in a microwave vial r1 Add dry toluene as solvent p1->r1 Step 1 r2 Seal vial and heat under microwave irradiation (e.g., 140 °C) r1->r2 Step 2 r3 Monitor reaction completion via TLC r2->r3 Step 3 w1 Cool reaction mixture to room temperature r3->w1 Step 4 w2 Directly load mixture onto silica gel column w1->w2 Step 5 w3 Purify via column chromatography w2->w3 Step 6 a1 Obtain pure Triazolo[1,5-a]pyridine product w3->a1 Step 7 a2 Confirm structure and purity (NMR, MS, HPLC) a1->a2 Step 8

Caption: General workflow for microwave-assisted synthesis of Triazolo[1,5-a]pyridines.

References

An In-depth Technical Guide to 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

An In-depth Technical Guide to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Disclaimer: Publicly available experimental data for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is limited. This guide provides information based on the established chemistry of the[1][2][3]triazolo[1,5-a]pyridine scaffold and data from closely related analogs.

Core Molecular Structure and Identifiers

8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused ring system composed of a pyridine ring and a 1,2,4-triazole ring. The structure is substituted with a bromine atom at position 8 and a methyl group at position 2. While a specific CAS number for this compound is not readily found in public databases, its structure can be definitively represented by chemical identifiers.

Table 1: Molecular Identifiers for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

Identifier TypeValue
IUPAC Name 8-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine
Molecular Formula C₇H₆BrN₃
Canonical SMILES CC1=NN2C(=N1)C=CC=C2Br
Molecular Weight 212.05 g/mol

For comparative purposes, the properties of the commercially available, non-methylated analog, 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine, are provided below. These values can serve as an estimate for the physical characteristics of the title compound.

Table 2: Physicochemical Properties of the Analog 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine

PropertyValueReference
CAS Number 868362-18-9[4][5]
Molecular Formula C₆H₄BrN₃[4][5]
Molecular Weight 198.02 g/mol [4]
Appearance Yellow crystalline powder[5]
Melting Point 152-157 °C[4]
SMILES Brc1cccn2ncnc12[4]
InChI Key NATZWIFAAIXCTQ-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established methods, most commonly involving the cyclization of a substituted 2-aminopyridine derivative. A plausible and widely cited approach is the reaction of a 2-aminopyridine with an acylating agent followed by oxidative N-N bond formation.

Plausible Synthetic Protocol

A likely synthetic route to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine involves a two-step process starting from 3-bromo-2-aminopyridine.

Step 1: Acylation of 3-Bromo-2-aminopyridine The starting material, 3-bromo-2-aminopyridine, is first acylated to form an N-(pyridin-2-yl)acetamide intermediate.

  • Reagents: 3-Bromo-2-aminopyridine, Acetic Anhydride, Pyridine (as catalyst/base).

  • Procedure: To a solution of 3-bromo-2-aminopyridine in a suitable solvent (e.g., dichloromethane or pyridine), acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude N-(3-bromopyridin-2-yl)acetamide is purified, typically by recrystallization or column chromatography.

Step 2: Oxidative Cyclization The intermediate N-(3-bromopyridin-2-yl)acetamide is then cyclized to form the final triazolo[1,5-a]pyridine ring system. This is often achieved using a dehydrating and cyclizing agent, which promotes the intramolecular N-N bond formation. A common method involves the use of phosphorus oxychloride (POCl₃) followed by an oxidative workup, or via PIFA-mediated intramolecular annulation.[6]

  • Reagents: N-(3-bromopyridin-2-yl)acetamide, Phosphorus Oxychloride (POCl₃) or (Diacetoxyiodo)benzene (PIFA).

  • Procedure (using POCl₃): The N-(3-bromopyridin-2-yl)acetamide is heated under reflux with an excess of phosphorus oxychloride. The reaction time can vary from a few hours to overnight. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate is filtered, washed with water, and dried. The crude product, 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, is then purified by column chromatography on silica gel or by recrystallization.

Gcluster_0Step 1: Acylationcluster_1Step 2: Cyclization3-Bromo-2-aminopyridine3-Bromo-2-aminopyridineAcylationAcylation3-Bromo-2-aminopyridine->AcylationAcetic AnhydrideAcetic AnhydrideAcetic Anhydride->AcylationIntermediateN-(3-bromopyridin-2-yl)acetamideAcylation->IntermediateCyclizationCyclizationIntermediate->CyclizationPOCl3POCl3 / HeatPOCl3->CyclizationFinal_Product8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineCyclization->Final_Product

Caption: Plausible synthetic workflow for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Potential Biological Activity and Signaling Pathways

The[1][2][3]triazolo[1,5-a]pyridine and the isosteric[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[7] Derivatives have been investigated for various therapeutic applications.

Anticancer Potential

Numerous studies have reported the antiproliferative activities of[1][2][3]triazolo[1,5-a]pyridine derivatives against various human cancer cell lines.[8] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway.[8] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth.[1][9] Its frequent activation in malignancies makes it a prime target for cancer therapy.[9] Inhibitors can act at different points in the pathway, for instance, by targeting the ATP-binding site of AKT to prevent its kinase activity.[1][3]

Given the established anticancer properties of this chemical class, it is plausible that 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine could function as an inhibitor of such pathways. The bromination at the 8-position provides a handle for further chemical modification, potentially allowing for the optimization of binding affinity and selectivity for specific kinase targets.

GRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KActivationPIP3PIP3PI3K->PIP3ConvertsPIP2PIP2PIP2->PIP3PDK1PDK1PIP3->PDK1RecruitsAKTAKTPDK1->AKTPhosphorylates(Activates)mTORC1mTORC1AKT->mTORC1ActivatesApoptosisApoptosisAKT->ApoptosisInhibitsProliferationCell Proliferation& SurvivalmTORC1->ProliferationInhibitor8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine(Hypothesized)Inhibitor->AKTInhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by the title compound.

Spectroscopic Characterization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables are structured to present the key spectroscopic data for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. Note: Experimental data for this specific compound was not available in the public domain at the time of this review. These tables are provided as a template for data presentation.

Table 1: NMR Spectroscopic Data

Parameter ¹H NMR ¹³C NMR
Solvent e.g., CDCl₃e.g., CDCl₃
Frequency e.g., 400 MHze.g., 100 MHz
Chemical Shifts (δ) in ppm Data not availableData not available
Coupling Constants (J) in Hz Data not available

Table 2: Mass Spectrometry (MS) Data

Parameter Value
Ionization Mode e.g., ESI+
Calculated m/z for [M+H]⁺ e.g., 211.98
Observed m/z for [M+H]⁺ Data not available

Table 3: Infrared (IR) Spectroscopy Data

Parameter Value (cm⁻¹)
Sample State e.g., KBr pellet
Key Absorption Bands Data not available

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data, adapted from methodologies used for analogous heterocyclic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra would be recorded on a spectrometer operating at a frequency such as 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The sample would be prepared by dissolving approximately 5-10 mg of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) would be obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the instrument. The data would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

3. Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrophotometer. The sample could be prepared as a potassium bromide (KBr) pellet. A small amount of the compound would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Validation Structural Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Validation IR->Structure_Validation Final_Report Final Characterization Report Structure_Validation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In-depth Technical Guide: Solubility of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in various organic solvents. A safety data sheet for the compound explicitly states "solubility: no data available."

This guide, therefore, provides a detailed, generalized experimental protocol for the determination of thermodynamic solubility of a compound such as 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in organic solvents. The methodology described is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility determination.[1][2] This protocol is intended for researchers, scientists, and drug development professionals to enable them to determine the solubility of this and other similar compounds in their own laboratory settings.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the procedure to determine the equilibrium solubility of a solid organic compound in a given organic solvent.

1. Objective:

To determine the concentration of a saturated solution of the analyte (8-Bromo-2-methyl-triazolo[1,5-a]pyridine) in a specific organic solvent at a constant temperature, representing its thermodynamic solubility.

2. Principle:

An excess amount of the solid compound is agitated in the solvent for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][3] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5]

3. Materials and Equipment:

  • Analyte: 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (solid, crystalline powder of known purity)

  • Solvents: A range of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide (DMSO), ethyl acetate) of analytical grade or higher.

  • Equipment:

    • Analytical balance (accurate to at least 0.1 mg)

    • Vials with screw caps (e.g., 2-4 mL glass vials)

    • Orbital shaker or thermomixer with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the chosen solvent)

    • Volumetric flasks and pipettes for preparing standards and dilutions

    • Autosampler vials for the analytical instrument

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

4. Experimental Procedure:

4.1. Preparation of Standard Solutions:

  • Accurately weigh a known amount of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards of known concentrations. These standards will be used to generate a calibration curve for quantifying the analyte in the saturated solution.

4.2. Preparation of Saturated Solution:

  • Add an excess amount of the solid 8-Bromo-2-methyl-triazolo[1,5-a]pyridine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A general starting point is to add approximately 2-5 mg of the compound to 1 mL of the solvent.

  • Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixtures for a predetermined period to allow them to reach equilibrium. For thermodynamic solubility, an incubation time of 24 to 48 hours is typically recommended.[4][6] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

4.3. Sample Separation and Preparation:

  • After the incubation period, visually inspect the vials to confirm the presence of excess undissolved solid.

  • To separate the saturated solution from the solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes).

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm) into a clean autosampler vial. This step is crucial to remove any remaining microscopic particles.

  • Dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

5. Analytical Quantification:

  • Analyze the prepared standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

  • Determine the concentration of the analyte in the diluted sample by interpolating its analytical response from the calibration curve.

6. Data Presentation and Analysis:

  • Calculate the solubility of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in the organic solvent using the following formula:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

  • The results should be presented in a clear, tabular format for easy comparison of solubility across different solvents. The temperature at which the experiment was conducted must also be specified.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Solvent Ae.g., 25
Solvent Be.g., 25
Solvent Ce.g., 25

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Dilution cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent agitate Agitate at constant temperature (24-48 hours) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute analysis Analyze standards and sample (e.g., HPLC, LC-MS) dilute->analysis standards Prepare calibration standards standards->analysis calculate Calculate solubility analysis->calculate end End calculate->end

Caption: Workflow for thermodynamic solubility determination.

References

The Bromine Substituent in Triazolopyridines: A Gateway for Molecular Diversification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The strategic introduction and subsequent functionalization of a bromine substituent on this ring system offer a powerful tool for the synthesis of diverse molecular architectures with tailored properties. This technical guide provides a comprehensive overview of the reactivity of the bromine substituent in triazolopyridines, focusing on key transformations including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are presented to facilitate the practical application of these methodologies in a research and development setting.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the triazolopyridine ring, particularly at the 5- and 7-positions, is activated towards nucleophilic aromatic substitution (SNAr). This activation is attributed to the electron-withdrawing nature of the fused triazole ring system, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This reactivity allows for the direct displacement of the bromine atom by a variety of nucleophiles, providing a straightforward route to functionalized triazolopyridines.

Reactivity with Thiol Nucleophiles

The reaction of bromotriazolopyridines with thiol nucleophiles is a reliable method for the introduction of thioether moieties. These reactions typically proceed under basic conditions, which facilitate the formation of the more nucleophilic thiolate anion.

Table 1: Nucleophilic Aromatic Substitution of a Halogenated Pyridine with a Triazole-5-thiol Derivative

EntryHalogenated PyridineNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-3-nitropyridine4-Amino-3-methyl-1H-1,2,4-triazole-5-thiolK₂CO₃DMFRT1285

Data adapted from a representative SNAr reaction on a related pyridine system.

Experimental Protocol: Synthesis of a Thiazolo[4,5-b]pyridine Fused with a Triazole Ring

This protocol is based on a representative nucleophilic aromatic substitution reaction involving a halogenated pyridine and a triazole-5-thiol, illustrating a common approach for the formation of C-S bonds via SNAr.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • 4-Amino-3-methyl-1H-1,2,4-triazole-5-thiol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloro-3-nitropyridine in anhydrous DMF, add 4-amino-3-methyl-1H-1,2,4-triazole-5-thiol and potassium carbonate.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

sn_ar_workflow reagents Reagents: - Bromotriazolopyridine - Thiol Nucleophile - Base (e.g., K₂CO₃) reaction Reaction: - Stir at RT - Monitor by TLC reagents->reaction solvent Solvent: Anhydrous DMF solvent->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup purification Purification: Column Chromatography workup->purification product Product: Thioether-substituted Triazolopyridine purification->product

SNAr Experimental Workflow

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of aryl halides, including bromotriazolopyridines. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, in particular, have proven to be highly effective for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the bromotriazolopyridine and an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

A notable example is the Suzuki-Miyaura coupling of 4-bromo-[1][2]triazolo[1,5-a]pyridine with various arylboronic acids.[3] This transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the triazolopyridine core.

Table 2: Suzuki-Miyaura Coupling of 4-Bromo-[1][2]triazolo[1,5-a]pyridine

EntryArylboronic AcidCatalystLigandBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (5:1)10095
24-Methoxyphenylboronic acidPd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (5:1)10092
34-Acetylphenylboronic acidPd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (5:1)10088
4Thiophen-2-ylboronic acidPd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (5:1)10078

Data sourced from Iizumi, K., et al. (2022).[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • 4-Bromo-[1][2]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (5:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-[1][2]triazolo[1,5-a]pyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

suzuki_workflow reagents Reagents: - Bromotriazolopyridine - Arylboronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ reaction Reaction: - Heat at 100 °C - Inert Atmosphere reagents->reaction solvent Solvent: Toluene/H₂O (degassed) solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O/Brine reaction->workup purification Purification: Column Chromatography workup->purification product Product: Arylated Triazolopyridine purification->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the construction of C-N bonds by coupling the bromotriazolopyridine with a primary or secondary amine. This reaction is catalyzed by a palladium complex, typically with a bulky electron-rich phosphine ligand, in the presence of a base. While specific examples on bromotriazolopyridines are not abundant in the literature, protocols for related bromopyridines serve as excellent starting points.

A relevant example is the synthesis of triazolopyridines from 2-chloropyridine and a hydrazide, which involves an initial palladium-catalyzed C-N coupling.

Table 3: Buchwald-Hartwig Amination of 2-Chloropyridine with a Hydrazide

EntryAryl HalideAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
12-ChloropyridineBenzhydrazidePd₂(dba)₃JosiphosNaHCO₃DMF10085 (of coupled intermediate)

Data adapted from a representative reaction for the synthesis of a triazolopyridine precursor.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative

This protocol is based on a general procedure for the Buchwald-Hartwig amination of a bromopyridine and can be adapted for bromotriazolopyridine substrates.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Josiphos ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine derivative, amine, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

buchwald_hartwig_workflow reagents Reagents: - Bromotriazolopyridine - Amine - Pd₂(dba)₃/Ligand - NaO-t-Bu reaction Reaction: - Heat at 80-110 °C - Inert Atmosphere reagents->reaction solvent Solvent: Anhydrous Toluene solvent->reaction workup Aqueous Workup: - Quench with NH₄Cl - Extract with organic solvent reaction->workup purification Purification: Column Chromatography workup->purification product Product: Aminated Triazolopyridine purification->product

Buchwald-Hartwig Amination Workflow

Conclusion

The bromine substituent on the triazolopyridine core serves as a versatile handle for a variety of chemical transformations. Nucleophilic aromatic substitution offers a direct route to introduce heteroatom-based functional groups, while powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad substrate scope. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the reactivity of bromotriazolopyridines in the design and synthesis of novel compounds with potential applications in medicine and materials science. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Electrophilic Substitution on theTriazolo[1,5-a]pyridine Ring: An In-depth Technical Guide

Electrophilic Substitution on the[1][2][3]Triazolo[1,5-a]pyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of electrophilic substitution reactions on the[1][2][3]triazolo[1,5-a]pyridine ring system. This fused heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is crucial for the development of novel derivatives with tailored properties.

Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is an aromatic, bicyclic heterocycle containing a bridgehead nitrogen atom. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring results in a unique electronic landscape that dictates its reactivity. Electrophilic attack on this system can lead to two primary outcomes: direct substitution on the ring or ring-opening of the triazole moiety with concomitant loss of molecular nitrogen. The regioselectivity and the predominant reaction pathway are highly dependent on the nature of the electrophile and the reaction conditions.

General Reactivity and Regioselectivity

Electrophilic substitution on the[1][2][3]triazolo[1,5-a]pyridine ring is a nuanced process. The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic attack. The triazole ring, while formally electron-rich, can undergo ring-opening upon interaction with certain electrophiles.

Theoretical and experimental studies indicate that the C3 position of the triazole ring is the most susceptible to electrophilic attack, leading to substitution products. This is attributed to the stabilization of the cationic intermediate. However, substitution at the pyridine ring, particularly at the C7 position , can be achieved through indirect methods such as lithiation followed by electrophilic quench.

Strongly activating electrophiles, such as those generated in nitration and Vilsmeier-Haack formylation, tend to favor substitution at the C3 position. Conversely, less reactive electrophiles or those that can coordinate strongly with the triazole nitrogen atoms may promote ring-opening pathways.

Regioselectivity of electrophilic substitution.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions investigated on the[1][2][3]triazolo[1,5-a]pyridine nucleus.

Nitration

Nitration of[1][2][3]triazolo[1,5-a]pyridines typically occurs at the C3 position. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

Table 1: Nitration of[1][2][3]Triazolo[1,5-a]Pyridine Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidineHNO₃/H₂SO₄ in glacial acetic acid, rt, 3h5-Aryl-6-nitro-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine81-83[4]

Experimental Protocol: Nitration of 5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines [4]

  • A mixture of nitric acid (d 1.41, 1 mL) and sulfuric acid (d 1.84, 1 mL) in glacial acetic acid (10 mL) is prepared.

  • The nitrating mixture is added gradually to a suspension of the 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine (1 mmol) in glacial acetic acid (10 mL) with stirring at room temperature.

  • The reaction mixture is stirred for 3 hours at room temperature.

  • The mixture is then poured into cold water with stirring.

  • The precipitated yellow solid is filtered, washed with cold water, dried, and crystallized from ethanol to yield the 6-nitro derivative.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of the[1][2][3]triazolo[1,5-a]pyridine ring. The Vilsmeier reagent is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Table 2: Vilsmeier-Haack Formylation of Triazolopyridine Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
[1][2][3]Triazolo[1,5-a]pyridinePOCl₃, DMF3-Formyl-[1][2][3]triazolo[1,5-a]pyridineNot specified[5]

Experimental Protocol: Vilsmeier-Haack Formylation

A general procedure for the Vilsmeier-Haack reaction is as follows:

  • To a cooled (0 °C) solution of the[1][2][3]triazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., DMF or a chlorinated solvent), phosphorus oxychloride is added dropwise.

  • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate.

  • Upon completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Halogenation

Direct halogenation of[1][2][3]triazolo[1,5-a]pyridines can be complex, often leading to ring-opening products. A more controlled method for the introduction of a halogen, specifically bromine, at the C7 position involves a lithiation-bromination sequence.

Table 3: Bromination of Lithiated[1][2][3]Triazolo[1,5-a]Pyridine Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
3-Methyl-7-lithio-[1][2][3]triazolo[1,5-a]pyridine1,2-Dibromotetrachloroethane (DBTCE) in Toluene7-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine70-80[5]
3-Methyl-7-lithio-[1][2][3]triazolo[1,5-a]pyridineBr₂7-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine5[5]
7-Lithio-3-(N,N-diethylcarbamoyl)-[1][2][3]triazolo[1,5-a]pyridineBr₂7-Bromo-3-(N,N-diethylcarbamoyl)-[1][2][3]triazolo[1,5-a]pyridine10[5]

Experimental Protocol: Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[1,5-a]pyridine via Lithiation [5]

  • A solution of 3-methyl-[1][2][3]triazolo[1,5-a]pyridine in dry THF or toluene is cooled to -40 °C under an inert atmosphere.

  • A solution of lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise to the cooled solution.

  • The mixture is stirred at low temperature for a specified time to ensure complete lithiation at the C7 position.

  • A solution of 1,2-dibromotetrachloroethane (DBTCE) in toluene is then added to the lithiated species.

  • The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the 7-bromo derivative.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of the[1][2][3]triazolo[1,5-a]pyridine ring is challenging due to the electron-deficient nature of the pyridine ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms, further deactivating the ring. While specific examples on the[1][2][3]triazolo[1,5-a]pyridine core are scarce in the literature, acylation of related electron-deficient heterocycles often requires harsh reaction conditions and may result in low yields. Alternative methods, such as metal-catalyzed cross-coupling reactions with acylated precursors, may be more effective for introducing acyl groups.

Sulfonation

Similar to Friedel-Crafts acylation, direct sulfonation of the[1][2][3]triazolo[1,5-a]pyridine ring is expected to be difficult. The strongly acidic conditions required for sulfonation (e.g., using fuming sulfuric acid or oleum) would lead to protonation of the nitrogen atoms, severely deactivating the ring towards electrophilic attack. While there are reports on the sulfonation of pyridine itself under very harsh conditions (high temperatures and pressures), these methods are generally not applicable to more complex or sensitive heterocyclic systems.[3]

Mechanistic Considerations

The mechanism of electrophilic substitution on the[1][2][3]triazolo[1,5-a]pyridine ring generally follows the classical pathway for electrophilic aromatic substitution, involving the formation of a resonance-stabilized cationic intermediate (a Wheland or sigma complex).

General mechanism of electrophilic substitution at C3.

The preference for attack at the C3 position can be rationalized by examining the stability of the possible sigma complexes. Attack at C3 allows for delocalization of the positive charge over both the triazole and pyridine rings without placing a positive charge on the adjacent nitrogen atom, which would be energetically unfavorable.

Conclusion

Electrophilic substitution on the[1][2][3]triazolo[1,5-a]pyridine ring is a versatile yet challenging area of heterocyclic chemistry. While nitration and Vilsmeier-Haack formylation provide reliable routes to 3-substituted derivatives, other transformations such as halogenation require more nuanced strategies like prior lithiation to achieve regiocontrol. The development of milder and more efficient methods for Friedel-Crafts acylation and sulfonation remains an area for future investigation. This guide provides a foundational understanding for researchers to explore the functionalization of this important heterocyclic scaffold for applications in drug discovery and materials science.

Stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methyl-triazolo[1,5-a]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its stability under various pH conditions is crucial for the development of robust formulations, ensuring therapeutic efficacy, and meeting regulatory requirements. This technical guide provides an in-depth analysis of the potential stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine under acidic and basic conditions, outlines a general experimental protocol for its assessment, and presents potential degradation pathways.

Core Chemical Structure and Potential Reactive Sites

The stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is dictated by the inherent reactivity of the fused triazolo[1,5-a]pyridine ring system. Key structural features influencing its stability include:

  • Triazole Ring: The 1,2,4-triazole ring is generally aromatic and relatively stable. However, it can be susceptible to ring-opening under harsh conditions.

  • Pyridine Ring: The pyridine ring is a weak base and can be protonated under acidic conditions. The bromine substituent at the 8-position is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the overall electron density of the ring system.

  • Bridgehead Nitrogen: The nitrogen atom at the junction of the two rings is a key structural feature.

  • Methyl Group: The methyl group at the 2-position is an electron-donating group and may have a minor electronic effect on the triazole ring.

Predicted Stability Profile

While specific quantitative data is unavailable, the following stability profile can be anticipated based on the general chemistry of triazolopyridines.

Acidic Conditions

Under acidic conditions, the pyridine nitrogen is likely to be protonated. The stability of the triazole ring in strongly acidic media and at elevated temperatures may be compromised, potentially leading to ring-opening. The C-Br bond is generally stable to acid hydrolysis under moderate conditions.

Basic Conditions

The triazolo[1,5-a]pyridine ring system is generally expected to be more stable under basic conditions compared to strongly acidic conditions. However, nucleophilic attack by hydroxide ions on the heterocyclic rings, although unlikely under mild conditions, cannot be completely ruled out, especially at elevated temperatures. Some studies on related triazolopyridine systems have indicated the potential for deuterium exchange at certain positions under basic conditions, suggesting some degree of reactivity.

Potential Degradation Pathways

Based on the known reactivity of similar heterocyclic systems, the following degradation pathways can be postulated.

Start 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Acid Acidic Conditions (e.g., HCl, H₂SO₄) Start->Acid Exposure Base Basic Conditions (e.g., NaOH, KOH) Start->Base Exposure Degradation_Acid Potential Degradation (e.g., Ring Opening) Acid->Degradation_Acid Harsh Conditions Stable_Acid Likely Stable (Mild Conditions) Acid->Stable_Acid Mild Conditions Degradation_Base Potential Degradation (e.g., Minor Hydrolysis) Base->Degradation_Base Harsh Conditions Stable_Base Generally Stable Base->Stable_Base Mild to Moderate Conditions

Caption: General Stability Overview.

Acid-Catalyzed Degradation

Compound 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Protonation Protonated Species Compound->Protonation H⁺ RingOpening Triazole Ring Opening (Hypothetical) Protonation->RingOpening Harsh Acidic Conditions Intermediate Diazo Intermediate (Hypothetical) RingOpening->Intermediate Products Degradation Products Intermediate->Products Further Reactions

Caption: Hypothetical Acidic Degradation Pathway.

Base-Catalyzed Degradation

Compound 8-Bromo-2-methyl- triazolo[1,5-a]pyridine NucleophilicAttack Nucleophilic Attack (Hypothetical) Compound->NucleophilicAttack OH⁻, Heat Intermediate Hydroxy Adduct (Hypothetical) NucleophilicAttack->Intermediate Products Minor Degradation Products Intermediate->Products

Caption: Hypothetical Basic Degradation Pathway.

General Experimental Protocol for Stability Assessment

A forced degradation study is recommended to determine the intrinsic stability of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Materials and Reagents
  • 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (high purity)

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers (pH 2, 4, 7, 9, 12)

  • Forced degradation study chambers (temperature and humidity controlled)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • LC-MS system for identification of degradation products

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Acid Acidic Stress (e.g., 0.1N HCl, 60°C) Prep->Acid Expose to Base Basic Stress (e.g., 0.1N NaOH, 60°C) Prep->Base Expose to Neutral Neutral Hydrolysis (Water, 60°C) Prep->Neutral Expose to Timepoints Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) Acid->Timepoints Base->Timepoints Neutral->Timepoints Neutralize Neutralize samples Timepoints->Neutralize HPLC Analyze by HPLC-UV/PDA Neutralize->HPLC LCMS Identify degradants by LC-MS HPLC->LCMS For unknown peaks

Caption: Forced Degradation Experimental Workflow.

Detailed Methodology
  • Stock Solution Preparation: Prepare a stock solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl separately. Keep the solutions at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH separately. Keep the solutions at a controlled temperature (e.g., 60°C).

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Keep the solution at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Neutralization: Immediately neutralize the acidic and basic samples to stop the degradation reaction.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.

    • Quantify the amount of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine remaining at each time point.

    • Characterize any significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner.

Quantitative Data Summary
ConditionTime (hours)Concentration of Parent Compound (%)Number of Degradation ProductsMajor Degradant(s) (% Area)
0.1 N HCl, 60°C 01000-
2
4
8
24
1 N HCl, 60°C 01000-
2
4
8
24
0.1 N NaOH, 60°C 01000-
2
4
8
24
1 N NaOH, 60°C 01000-
2
4
8
24
Water, 60°C 01000-
2
4
8
24

This table is a template. The actual data will be generated from the experimental study.

Conclusion

While specific stability data for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is not currently available, this guide provides a comprehensive overview of its potential stability under acidic and basic conditions based on the fundamental chemistry of the triazolo[1,5-a]pyridine ring system. The proposed experimental protocol offers a robust framework for researchers and drug development professionals to conduct forced degradation studies, enabling the determination of the compound's intrinsic stability, identification of potential degradation products, and the development of stability-indicating analytical methods. This information is critical for the successful development of safe, effective, and stable pharmaceutical products.

The Versatile Scaffold: A Technical Guide to the Biological Activities of Triazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine core, a fused heterocyclic system combining the structural features of both triazole and pyridine, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and three-dimensional arrangement allow for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of triazolopyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.

Anticancer Activity

Triazolopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of Kinases and Enzymes

Several studies have highlighted the ability of triazolopyridine-based compounds to target specific kinases and enzymes implicated in oncogenesis.

  • EGFR/AKT Pathway: Certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key driver in many cancers.[4] Inhibition of EGFR leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT pathway, which is critical for cell growth and survival.[4][5] One study demonstrated that a novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative exhibited potent antiproliferative activity against cervical and breast cancer cell lines by inhibiting the EGFR/AKT pathway, leading to cell cycle arrest and apoptosis.[4]

  • JAK/HDAC Dual Inhibition: A series of triazolopyridine-based compounds have been rationally designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC).[6][7] This dual-inhibition strategy offers a promising approach to cancer therapy by simultaneously targeting signaling pathways involved in cell proliferation and survival, as well as epigenetic modifications. One such compound, 4-(((5-(benzo[d][1][6]dioxol-5-yl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide, displayed high cytotoxicity against MDA-MB-231 and RPMI-8226 cancer cell lines.[6]

  • Tankyrase Inhibition: Triazolopyridine derivatives have been identified as inhibitors of tankyrase (TNKS), an enzyme involved in the Wnt/β-catenin signaling pathway.[8] Aberrant activation of this pathway is a hallmark of many cancers. By inhibiting tankyrase, these compounds can stabilize AXIN2, a key component of the β-catenin destruction complex, leading to reduced levels of active β-catenin and downregulation of its target genes.[8]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected triazolopyridine derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolyl-pyrazole analogueThiazolyl-pyrazole 2MDA-MB23122.84[1]
[1][2][3]triazolo[1,5-a]pyridinylpyridinesCompound 1cSarcoma S-180 (in vivo)-[2]
JAK/HDAC Dual InhibitorCompound 19MDA-MB-231Submicromolar[6]
JAK/HDAC Dual InhibitorCompound 19RPMI-8226Submicromolar[6]
1,2,4-triazole-pyridine hybridCompound TP6Murine melanoma (B16F10)41.12 - 61.11 (range for series)[9]
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidineCompound 1HCC1937 (Breast Cancer)7.01 - 48.28 (range for series)[4]
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidineCompound 1HeLa (Cervical Cancer)7.01 - 48.28 (range for series)[4]
Tankyrase InhibitorTI-12403COLO320DM, DLD-1-[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.[10]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine compounds and incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization: After incubation, dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

Signaling Pathway Diagrams

EGFR_AKT_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Triazolopyrimidine Triazolopyridine Derivative Triazolopyrimidine->EGFR

JAK_HDAC_Pathway cluster_JAK JAK Signaling cluster_HDAC HDAC Activity JAK JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation) STAT->Gene_Expression HDAC HDAC Histones Acetylated Histones HDAC->Histones Chromatin Chromatin Condensation Histones->Chromatin Triazolopyrimidine Triazolopyridine Derivative Triazolopyrimidine->JAK Triazolopyrimidine->HDAC

Wnt_Tankyrase_Pathway Wnt Wnt Destruction_Complex β-catenin Destruction Complex (AXIN, APC, GSK3β) Wnt->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Tankyrase Tankyrase Tankyrase->Destruction_Complex destabilizes AXIN Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Triazolopyrimidine Triazolopyridine Derivative Triazolopyrimidine->Tankyrase

Antimicrobial Activity

The triazolopyridine scaffold is a promising framework for the development of novel antimicrobial agents, with derivatives showing activity against a variety of bacteria and fungi.[5][10]

Antibacterial and Antifungal Spectrum

Triazolopyridine derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][10] For instance, certain novel pyridine and triazolopyridine derivatives have shown promising growth inhibition against Candida albicans and Aspergillus niger.[5] Another study reported that some triazolo[4,3-a]pyrazine derivatives exhibited moderate to good antibacterial activities against Staphylococcus aureus and Escherichia coli.[12]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected triazolopyridine derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyridine and Triazolopyridine DerivativesCompounds 3, 5b, 6c, 6d, 13Candida albicansPromising (comparable to fluconazole)[5]
Pyridine and Triazolopyridine DerivativesCompounds 3, 5b, 6c, 6d, 13Aspergillus nigerPromising (comparable to fluconazole)[5]
Triazolo[4,3-a]pyrazine DerivativesCompound 2eStaphylococcus aureus32[12]
Triazolo[4,3-a]pyrazine DerivativesCompound 2eEscherichia coli16[12]
ThiazolopyrimidinesCompounds 10, 11, 12, 13, 14S. aureus, E. coli, C. albicans1 - 5 (µmol/mL)[13][14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][14]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[1][14]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare two-fold serial dilutions of the triazolopyridine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[1]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.[1]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.[1]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).[1]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[1]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Triazolopyridine C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

Antiviral Activity

The structural similarity of some triazolopyridine derivatives to DNA bases like adenine and guanine makes them promising candidates for antiviral drug development.[1] They have shown activity against a variety of RNA and DNA viruses.[15]

Inhibition of Viral Replication

Triazolopyrimidine-based compounds have been reported to possess potent antiviral activities.[15] For instance, Triazavirin, a triazolo[5,1-c]-1,2,4-triazine derivative, has demonstrated efficacy against influenza A and B viruses by suppressing their replication.[16] Some triazolo[1,5-a]pyrimidine-2-carboxamide derivatives have been developed as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the PA-PB1 subunit interface.[17]

Quantitative Antiviral Data
Compound ClassDerivative ExampleVirusActivityReference
Triazolo[5,1-c]-1,2,4-triazineTriazavirine (TZV)Influenza A and B virusesReduced viral titer by 2.5-3 log units[16]
1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamideCompound 23Influenza A virusMicromolar range inhibition of viral replication[17]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[2][8]

Principle: Lytic viruses form plaques (areas of cell death) on a monolayer of susceptible host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.[2]

Procedure:

  • Cell Culture: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[2]

  • Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the appropriate concentration for the main experiment.[2]

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the triazolopyridine compound. Then, infect the cells with the virus.[2]

  • Overlay: After an adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing methylcellulose or agarose) with the respective compound concentrations to restrict virus spread to adjacent cells.[2]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[2]

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[2]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.[2]

Plaque_Reduction_Workflow A Seed Host Cells in 6-well Plates B Treat Cells with Triazolopyridine Dilutions A->B C Infect with Virus B->C D Add Overlay Medium with Compound C->D E Incubate for 2-3 Days D->E F Fix, Stain, and Count Plaques E->F G Calculate % Plaque Reduction and IC50 F->G

Anti-inflammatory Activity

Triazolopyridine derivatives have also been investigated for their anti-inflammatory properties, demonstrating their potential in modulating inflammatory responses.

Inhibition of Edema

In vivo studies using the carrageenan-induced rat paw edema model have shown that certain thiazolo[4,5-b]pyridine derivatives can significantly reduce inflammation, with some compounds exhibiting activity comparable or even superior to the standard anti-inflammatory drug ibuprofen.[18]

Quantitative Anti-inflammatory Data
Compound ClassDerivative ExampleModel% Inhibition of EdemaReference
Thiazolo[4,5-b]pyridine-2-onesCompound 7Carrageenan-induced rat paw edema47.2[18]
Thiazolo[4,5-b]pyridine-2-onesCompound 8Carrageenan-induced rat paw edema53.4[18]
Thiazolo[4,5-b]pyridine-2-onesCompound 9Carrageenan-induced rat paw edema45.6[18]
Thiazolo[4,5-b]pyridine-2-onesIbuprofen (Reference)Carrageenan-induced rat paw edema36.5 - 40.9[18]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9][19]

Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[9]

Procedure:

  • Animal Grouping: Divide rats into groups, including a control group, a reference drug group (e.g., ibuprofen or indomethacin), and test groups for different doses of the triazolopyridine compound.[18]

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically orally or intraperitoneally, prior to carrageenan injection.[9]

  • Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[20]

Central Nervous System (CNS) Activity

The triazolopyridine scaffold is also present in drugs with known CNS activity, such as the antidepressant trazodone.[21] This has prompted further investigation into the potential of novel triazolopyridine derivatives as CNS-acting agents.

Potential as Psychopharmacological Agents

Some fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and screened for their CNS activity, with some compounds showing mild stimulant effects.[22] Furthermore, tricyclic triazolo- and imidazopyridine lactams have been explored as M1 positive allosteric modulators, which are of interest for the treatment of cognitive disorders.[23] Additionally, certain triazolopyrimidines have been investigated for their anticonvulsant activities.[24]

Experimental Protocols: Screening for CNS Activity

A variety of in vivo behavioral models are used to screen for CNS activity.

  • Locomotor Activity: The actophotometer is used to measure the spontaneous locomotor activity of mice. An increase in activity can indicate a stimulant effect.[25]

  • Anticonvulsant Activity: The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models in mice are standard tests to evaluate the anticonvulsant potential of a compound.[24]

  • Analeptic and Psychostimulant Properties: Drosophila melanogaster has been used as a model organism for screening neuroactive substances.[26]

Conclusion

The triazolopyridine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS effects, underscores the significant potential of this heterocyclic system. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action. Further research into the synthesis and biological evaluation of novel triazolopyridine derivatives is warranted to fully exploit their therapeutic potential and to develop new and effective treatments for a wide range of diseases.

References

A Technical Guide to 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block for Drug Discovery

A Technical Guide to 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The[1]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, often considered a "privileged structure" due to its presence in numerous biologically active compounds.[2] Its structural resemblance to the purine ring system allows it to function as a bioisostere, interacting with biological targets that recognize purines.[2] Within this class, 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine has emerged as a particularly valuable building block.

This technical guide provides an in-depth overview of 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine, focusing on its properties, synthesis, reactivity, and applications. The strategic placement of a bromine atom at the 8-position offers a reactive handle for a variety of cross-coupling reactions, enabling extensive functionalization and the generation of diverse molecular libraries. The methyl group at the 2-position provides an additional point of structural definition. This compound serves as a key intermediate in the synthesis of advanced pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.[3] Its versatility makes it a cornerstone for researchers aiming to design novel compounds with enhanced efficacy, selectivity, and improved metabolic stability.[3]

Physicochemical Properties

The fundamental properties of 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 7169-96-2[3]
Molecular Formula C₇H₆BrN₃[3]
Molecular Weight 212.05 g/mol [3]
Appearance Bright White Solid
Purity ≥ 95% (Typical)[1]
Storage Temperature Room Temperature / 0-8°C[1][3]

Synthesis and Reactivity

General Synthesis Strategies

The synthesis of the[1]triazolo[1,5-a]pyridine core generally involves the construction of the fused triazole ring onto a pre-existing pyridine structure. A common and effective method begins with a substituted 2-aminopyridine, which undergoes cyclization. Various reagents and conditions can be employed to achieve this transformation, including reactions with nitriles or formamidoximes, often mediated by catalysts or oxidizing agents.[4]

Gcluster_workflowGeneral Synthesis WorkflowStartSubstituted2-AminopyridineIntermediateN-Pyridinyl Amidine/Formamidoxime IntermediateStart->IntermediateReaction withNitrile/Acylating AgentProduct8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineIntermediate->ProductOxidative N-N BondFormation & Cyclization

Caption: General synthetic workflow for the[1]triazolo[1,5-a]pyridine core.

Key Reactions: Palladium-Catalyzed Cross-Coupling

The primary utility of 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine as a building block stems from the reactivity of its C8-bromo substituent. This site is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, making it an invaluable tool for structure-activity relationship (SAR) studies and the diversification of lead compounds.[3][5]

Gcluster_suzukiExemplary Suzuki Coupling WorkflowBuildingBlock8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridineReactionVesselReaction Mixturein Solvent (Dioxane/H₂O)BuildingBlock->ReactionVesselBoronicAcidAryl/HeteroarylBoronic AcidBoronicAcid->ReactionVesselCatalystPd Catalyst(e.g., Pd(PPh₃)₄)Catalyst->ReactionVesselBaseBase(e.g., K₂CO₃)Base->ReactionVesselFinalProduct8-Aryl-2-methyl-[1,2,4]triazolo[1,5-a]pyridineReactionVessel->FinalProductHeat(e.g., 80-100°C)

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine is a crucial intermediate for synthesizing kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The related pyrazolo[1,5-a]pyrimidine scaffold is found in multiple approved Tropomyosin Receptor Kinase (Trk) inhibitors, such as Larotrectinib and Entrectinib, which are used to treat NTRK gene fusion-positive tumors.[6] Derivatives of the triazolopyridine core can be designed to target the ATP-binding site of kinases like Trk, inhibiting their function and blocking downstream pro-survival signaling.

cluster_pathwaySimplified Trk Signaling Pathway and InhibitionLigandNeurotrophin(e.g., NGF, BDNF)ReceptorTrk Receptor(TrkA, TrkB, TrkC)Ligand->ReceptorDimerDimerization &AutophosphorylationReceptor->DimerDownstreamDownstream Signaling(RAS/MAPK, PI3K/AKT)Dimer->DownstreamOutcomeCell Proliferation,Survival & DifferentiationDownstream->OutcomeInhibitorInhibitor derived fromTriazolopyridine ScaffoldInhibitor->ReceptorBlocks ATPBinding Site

Caption: Inhibition of the Trk signaling pathway by a targeted inhibitor.

Potential in Other Therapeutic Areas

The versatility of the[1]triazolo[1,5-a]pyridine scaffold extends beyond oncology. Derivatives have shown promise as:

  • Anti-inflammatory Agents: By modulating inflammatory pathways.[1][7]

  • Anti-parasitic Agents: Related triazolopyridines have been investigated as trypanocidal agents that disrupt sterol biosynthesis in parasites.[8]

  • CNS Agents: The parent scaffold is used in compounds targeting neurological disorders.[1]

Experimental Protocols

The following is an exemplary protocol for a Suzuki cross-coupling reaction using 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine. This protocol is a general guideline and may require optimization for specific substrates.

Exemplary Protocol: Synthesis of 8-(4-methoxyphenyl)-2-methyl-[1]triazolo[1,5-a]pyridine

  • Reagent Preparation: To a flame-dried Schlenk flask, add 8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

The following table provides hypothetical data for a series of Suzuki coupling reactions to illustrate the utility of the building block. Yields are representative of typical outcomes for such reactions.

EntryBoronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid8-Phenyl-2-methyl-[1]triazolo[1,5-a]pyridine85-95
24-Tolylboronic acid2-Methyl-8-(p-tolyl)-[1]triazolo[1,5-a]pyridine82-92
3Thiophen-2-ylboronic acid2-Methyl-8-(thiophen-2-yl)-[1]triazolo[1,5-a]pyridine75-85
4Pyridin-3-ylboronic acid2-Methyl-8-(pyridin-3-yl)-[1]triazolo[1,5-a]pyridine70-80

Conclusion

8-Bromo-2-methyl-[1]triazolo[1,5-a]pyridine is a high-value, versatile heterocyclic building block with significant applications in drug discovery and development. Its robust reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for generating libraries of novel compounds. With demonstrated relevance in the synthesis of kinase inhibitors and potential in a range of other therapeutic areas, this scaffold is a critical tool for medicinal chemists working to develop next-generation therapeutics.

Methodological & Application

Synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic transformations for the formation of the triazolo[1,5-a]pyridine scaffold and is designed to be a reliable resource for researchers in the field.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 8-position provides a valuable handle for further functionalization through cross-coupling reactions, while the methyl group at the 2-position can influence the compound's steric and electronic properties, potentially modulating its biological target engagement. This document outlines a robust two-step synthetic sequence to access 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Synthetic Pathway Overview

The synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is proposed to proceed via a two-step sequence starting from commercially available 2-amino-3-bromopyridine. The first step involves the conversion of the amino group to a hydrazine, followed by cyclization with an appropriate C2-synthon to construct the triazole ring.

Synthesis_Pathway Start 2-Amino-3-bromopyridine Intermediate 2-Hydrazinyl-3-bromopyridine Start->Intermediate Hydrazinolysis Product 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Intermediate->Product Cyclization with Acetic Anhydride

Caption: Proposed synthetic pathway for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Experimental Protocols

The following protocols are based on analogous procedures for the synthesis of related triazolo[1,5-a]pyridine derivatives. Researchers should adapt and optimize these conditions as necessary for their specific experimental setup.

Step 1: Synthesis of 2-Hydrazinyl-3-bromopyridine

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-bromopyridine172.0110.0 g58.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.004.4 g63.8
Stannous Chloride dihydrate (SnCl₂·2H₂O)225.6539.4 g174.4
Sodium Hydroxide (NaOH)40.00As needed-
Diethyl Ether-As needed-
Water-As needed-

Procedure:

  • To a stirred solution of concentrated hydrochloric acid (30 mL) in water (30 mL) cooled to 0-5 °C in an ice-salt bath, add 2-amino-3-bromopyridine (10.0 g, 58.1 mmol) portionwise, ensuring the temperature remains below 5 °C.

  • A solution of sodium nitrite (4.4 g, 63.8 mmol) in water (10 mL) is added dropwise to the above suspension while maintaining the temperature between 0-5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • In a separate flask, a solution of stannous chloride dihydrate (39.4 g, 174.4 mmol) in concentrated hydrochloric acid (30 mL) is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature.

  • The resulting precipitate is collected by filtration and washed with a small amount of cold water.

  • The solid is suspended in water and the pH is adjusted to 8-9 with a saturated solution of sodium hydroxide, keeping the temperature below 20 °C.

  • The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-hydrazinyl-3-bromopyridine.

Expected Yield: 70-80%

Step 2: Synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Reaction Scheme:

Caption: Detailed workflow for the two-step synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and acetic anhydride are corrosive and should be handled with care.

  • Diazonium salts are potentially explosive and should be kept cold and not isolated.

  • Stannous chloride is a reducing agent and should be handled appropriately.

Characterization

The final product, 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This application note provides a detailed and actionable protocol for the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, which should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling reaction of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel 8-aryl-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[4] It is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The presence of a base is crucial for the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium.

For substrates like 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the nitrogen atoms in the heterocyclic core can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. The selection of appropriate ligands is therefore important to stabilize the catalyst and promote the desired reactivity.

Experimental Protocols

Below is a representative protocol for the Suzuki-Miyaura coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. This protocol is based on commonly used conditions for similar heteroaromatic bromides and should serve as a starting point for optimization.

Materials:

  • 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can be used as a starting point for the Suzuki-Miyaura coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine. Yields for the analogous 2-Amino-8-bromo[1][2][3]triazolo[1,5-a]pyridine have been reported to be in the range of 74-87%.[1]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-18
Pd(dppf)Cl₂ (2-3)-Cs₂CO₃ (2.0)1,4-Dioxane10012-16
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0-3.0)Toluene/H₂O (10:1)1108-12

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_1->Transmetal PdII_2 R¹-Pd(II)L₂-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1X 8-Bromo-2-methyl- triazolo[1,5-a]pyridine (R¹-X) R1X->OxAdd R2B Arylboronic Acid (R²-B(OR)₂) R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, Arylboronic Acid, Base, Catalyst Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Sonogashira Cross-Coupling of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its isosteric relationship with purines and its broad range of biological activities. Functionalization of this core structure is crucial for the development of novel therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the introduction of alkynyl moieties onto the triazolopyridine core, providing valuable intermediates for further synthetic transformations and for direct incorporation into biologically active molecules.

This document provides detailed application notes and a standardized protocol for the Sonogashira cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with various terminal alkynes. The mild reaction conditions and tolerance of a wide range of functional groups make this method highly suitable for applications in drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with representative terminal alkynes, based on established procedures for similar heteroaryl bromides.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1285-95
24-EthynylanisolePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF50880-90
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene601675-85
43-EthynyltoluenePd(PPh₃)₄ (3)CuI (5)PiperidineAcetonitrileRT1282-92
5(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1090-98

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with phenylacetylene as a representative example.

Materials:
  • 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:
  • To a dry Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous THF (10 mL) via syringe.

  • Add triethylamine (3.0 mmol) to the reaction mixture via syringe.

  • Finally, add phenylacetylene (1.2 mmol) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-8-(phenylethynyl)-[1][2][3]triazolo[1,5-a]pyridine.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl + Aryl-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Aryl-Pd(II)-C≡C-R'(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Aryl-C≡C-R' RedElim->Product CuI CuI Cu_Acetylide Cu-C≡C-R' Alkyne R'-C≡C-H Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetal

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert reagents Add Solvents and Reagents (THF, Base, Alkyne) inert->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Dilute, Filter, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (2-methyl-8-(alkynyl)- [1,2,4]triazolo[1,5-a]pyridine) purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 8-alkynyl-2-methyl-[1][2][3]triazolo[1,5-a]pyridines. The provided protocol offers a reliable and straightforward procedure that can be adapted for a variety of terminal alkynes, facilitating the generation of diverse compound libraries for drug discovery and development programs. The mild conditions and good functional group tolerance make this a valuable tool for the late-stage functionalization of complex molecules.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic core found in numerous biologically active compounds. The ability to introduce amino functionalities at specific positions of this scaffold, such as the C8-position, is of great interest for the development of novel therapeutic agents.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, a key intermediate for the synthesis of a diverse range of 8-amino-substituted derivatives. The protocol is based on established methodologies for the amination of related heteroaromatic bromides and offers a reliable starting point for optimization and application in drug discovery and development programs.

Reaction Principle

The Buchwald-Hartwig amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazolopyridine substrate to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the 8-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction, particularly with heteroaromatic substrates which can sometimes inhibit catalyst activity.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of various primary and secondary amines with 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Materials:

  • 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup:

  • To an oven-dried Schlenk tube or microwave vial, add 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv).

  • Add the desired amine (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with representative amines. These are illustrative examples, and optimization may be required for specific substrates.

Table 1: Reaction Conditions for the Amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1AnilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11012
2MorpholinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Dioxane10016
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene11012
4tert-ButylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.5)Dioxane12024

Table 2: Expected Products and Representative Yields

EntryProductExpected Yield (%)
12-Methyl-N-phenyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine75-85
22-Methyl-8-(morpholin-4-yl)-[1][2][3]triazolo[1,5-a]pyridine80-90
3N-Benzyl-2-methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine70-80
4N-(tert-Butyl)-2-methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine60-70

Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_complex Ar-Pd(II)(Br)L2 Pd(0)L2->Pd(II)_complex Ar-Br Ar-Br 8-Bromo-2-methyl- triazolo[1,5-a]pyridine OxAdd Oxidative Addition Amido_complex Ar-Pd(II)(NR2)L2 Pd(II)_complex->Amido_complex R2NH, Base Amine R2NH Base Base Ligand_Exchange Ligand Exchange & Deprotonation Amido_complex->Pd(0)L2 Product Product 8-Amino-2-methyl- triazolo[1,5-a]pyridine Red_Elim Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Start Combine Reactants, Catalyst, Ligand, and Base in a Schlenk Tube Inert Evacuate and Backfill with Inert Gas Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Ethyl Acetate and Filter Cool->Dilute Wash Wash with Water and Brine Dilute->Wash Dry Dry Organic Layer and Concentrate Wash->Dry Chromatography Flash Column Chromatography Dry->Chromatography Characterization Characterize Pure Product Chromatography->Characterization

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below describe Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the introduction of diverse functionalities at the 8-position of the triazolo[1,5-a]pyridine core.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For the functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, these reactions provide a reliable method to introduce aryl, heteroaryl, amino, alkynyl, and vinyl groups, thus enabling the generation of diverse chemical libraries for drug discovery and other applications.

General Experimental Workflow

The general workflow for the palladium-catalyzed functionalization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine involves the reaction of the starting material with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 8-Bromo-2-methyl- triazolo[1,5-a]pyridine, palladium catalyst, ligand, and base in a reaction vessel Inert Evacuate and backfill the vessel with an inert gas (e.g., Argon) Start->Inert Solvent Add degassed solvent and coupling partner Inert->Solvent Heat Heat the reaction mixture to the specified temperature and stir for the designated time Solvent->Heat Cool Cool the reaction mixture to room temperature Heat->Cool Filter Filter the mixture to remove solid residues Cool->Filter Extract Perform aqueous work-up and extract with an organic solvent Filter->Extract Purify Purify the crude product by column chromatography Extract->Purify End End Purify->End Characterize the purified product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-methyl-triazolo[1,5-a]pyridines

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2] This protocol describes the synthesis of 8-aryl derivatives of 2-methyl-triazolo[1,5-a]pyridine.

Illustrative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)100892
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1101688
42-Thiopheneboronic acidPd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃ (2.5)THF801878

Experimental Protocol: Synthesis of 8-(4-Methoxyphenyl)-2-methyl-triazolo[1,5-a]pyridine (Entry 2)

  • To a dried Schlenk tube, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-2-methyl-triazolo[1,5-a]pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1][3] This protocol details the coupling of various amines with 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Illustrative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene1001695
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1102082
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH902488
4PiperidinePd(OAc)₂ (2)JohnPhos (4)K₂CO₃ (2)Toluene1001891

Experimental Protocol: Synthesis of 2-Methyl-8-(morpholino)triazolo[1,5-a]pyridine (Entry 1)

  • In a glovebox, charge a vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BINAP (18.7 mg, 0.03 mmol), and NaOtBu (115 mg, 1.2 mmol).

  • Add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol) and a stir bar.

  • Seal the vial with a septum and remove from the glovebox.

  • Add dry, degassed toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the product.

Sonogashira Coupling: Synthesis of 8-Alkynyl-2-methyl-triazolo[1,5-a]pyridines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This protocol describes the synthesis of 8-alkynyl derivatives.

Illustrative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃N (2)DMF80690
2EthynyltrimethylsilanePd(PPh₃)₄ (3)5DIPA (2.5)THF651285
31-HexynePd(OAc)₂ (2) / PPh₃ (4)5K₂CO₃ (2)Acetonitrile801075
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)5Et₃N (3)DMF70888

Experimental Protocol: Synthesis of 2-Methyl-8-(phenylethynyl)triazolo[1,5-a]pyridine (Entry 1)

  • To a solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol) in DMF (5 mL) in a round-bottom flask, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add triethylamine (279 µL, 2.0 mmol) and phenylacetylene (121 µL, 1.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours under an argon atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.

Heck Reaction: Synthesis of 8-Vinyl-2-methyl-triazolo[1,5-a]pyridines

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] This protocol outlines the synthesis of 8-vinyl derivatives.

Illustrative Data for Heck Reaction

EntryOlefinCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)Et₃N (1.5)DMF1202475
2n-Butyl acrylatePd(PPh₃)₄ (5)K₂CO₃ (2)Acetonitrile1001882
3AcrylonitrilePd(OAc)₂ (3) / P(o-tol)₃ (6)NaOAc (2)DMA1303668
44-VinylpyridinePd₂(dba)₃ (2.5)Et₃N (2)DMF1102470

Experimental Protocol: Synthesis of (E)-2-Methyl-8-styryltriazolo[1,5-a]pyridine (Entry 1)

  • In a sealed tube, combine 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (212 mg, 1.0 mmol), styrene (171 µL, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and triethylamine (209 µL, 1.5 mmol).

  • Add DMF (4 mL) to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Visualization of Functionalization Pathways

The following diagram illustrates the diverse functional groups that can be introduced at the 8-position of the 2-methyl-triazolo[1,5-a]pyridine core using the described palladium-catalyzed cross-coupling reactions.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products Start 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Heck Heck Reaction (R-CH=CH₂) Start->Heck Aryl 8-Aryl Suzuki->Aryl Amino 8-Amino Buchwald->Amino Alkynyl 8-Alkynyl Sonogashira->Alkynyl Vinyl 8-Vinyl Heck->Vinyl

Caption: Functionalization pathways for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors. Its triazolopyridine core serves as a versatile scaffold that can be readily functionalized, primarily at the 8-position, to generate libraries of compounds for drug discovery. The bromine atom at this position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl and heteroaryl substituents. This functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent feature in a number of kinase inhibitors targeting various members of the kinome, including Janus kinase 2 (JAK2), AXL receptor tyrosine kinase, and phosphoinositide 3-kinases (PI3Ks). These kinases are implicated in numerous diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

Application in Kinase Inhibitor Synthesis

The primary application of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in kinase inhibitor synthesis is as a key intermediate for derivatization. The bromine atom allows for the strategic introduction of various moieties that can interact with specific residues in the ATP-binding pocket of the target kinase.

Key Synthetic Strategies:
  • Suzuki-Miyaura Coupling: This reaction is widely used to form a carbon-carbon bond between the triazolopyridine core and an aryl or heteroaryl boronic acid or ester. This allows for the introduction of diverse aromatic systems that can be tailored to enhance binding affinity and selectivity for the target kinase.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the triazolopyridine scaffold and a primary or secondary amine. This is a powerful method for introducing amino-substituted aromatic and heterocyclic groups, which can form crucial hydrogen bond interactions within the kinase active site.

Quantitative Data of a Representative Kinase Inhibitor

The following table summarizes the in vitro inhibitory activity of CEP-33779, a selective JAK2 inhibitor featuring the 1,2,4-triazolo[1,5-a]pyridine core.

Compound NameTarget KinaseIC50 (nM)Reference
CEP-33779JAK21.8[4][5][6][7]

Experimental Protocols

The following are representative, general protocols for the functionalization of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Researchers should note that specific reaction conditions may require optimization based on the specific substrates being used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with an arylboronic acid.

Materials:

  • 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

  • Add the palladium catalyst (0.05-0.10 eq.) to the vessel.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is heated to 80-110 °C with stirring for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with a primary or secondary amine.

Materials:

  • 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.5-2.0 eq.).

  • The tube is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

  • Add the anhydrous solvent, followed by 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) and the amine (1.1-1.5 eq.).

  • The reaction mixture is heated to 80-120 °C with stirring for 12-48 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired 8-amino-2-methyl-[1][2][3]triazolo[1,5-a]pyridine derivative.

Visualizations

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product 8-Bromo-2-methyl-\ntriazolo[1,5-a]pyridine 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Reaction Suzuki-Miyaura Coupling 8-Bromo-2-methyl-\ntriazolo[1,5-a]pyridine->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 8-Aryl-2-methyl-\ntriazolo[1,5-a]pyridine\n(Kinase Inhibitor Precursor) 8-Aryl-2-methyl- triazolo[1,5-a]pyridine (Kinase Inhibitor Precursor) Reaction->8-Aryl-2-methyl-\ntriazolo[1,5-a]pyridine\n(Kinase Inhibitor Precursor)

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product Product 8-Bromo-2-methyl-\ntriazolo[1,5-a]pyridine 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Reaction Buchwald-Hartwig Amination 8-Bromo-2-methyl-\ntriazolo[1,5-a]pyridine->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 8-Amino-2-methyl-\ntriazolo[1,5-a]pyridine\n(Kinase Inhibitor Precursor) 8-Amino-2-methyl- triazolo[1,5-a]pyridine (Kinase Inhibitor Precursor) Reaction->8-Amino-2-methyl-\ntriazolo[1,5-a]pyridine\n(Kinase Inhibitor Precursor) JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates CEP33779 CEP-33779 (Inhibitor) CEP33779->JAK Inhibits

References

Application Notes and Protocols for the Synthesis of GPCR Modulators Using 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of G-protein coupled receptor (GPCR) modulators utilizing the versatile 8-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold. This document outlines detailed synthetic protocols, including a key Suzuki coupling reaction to functionalize the core structure, and methods for pharmacological evaluation, with a focus on positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor.

Introduction to Triazolo[1,5-a]pyridines in GPCR Modulation

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of bioactive molecules. Its rigid structure and potential for diverse functionalization make it an excellent starting point for the development of selective GPCR modulators. In particular, derivatives of this scaffold have shown promise as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2][3] The 8-bromo substituent on the 2-methyl-triazolo[1,5-a]pyridine core serves as a versatile handle for introducing a wide range of chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Triazolopyridine-Based GPCR Modulators

A key strategy for elaborating the 8-Bromo-2-methyl-triazolo[1,5-a]pyridine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the triazolopyridine scaffold and various aryl or heteroaryl boronic acids, providing a modular approach to a library of potential GPCR modulators.

General Synthetic Workflow

The overall synthetic strategy involves the initial synthesis of the core scaffold, followed by diversification via Suzuki coupling.

G A Starting Materials B Synthesis of 8-Bromo-2-methyl- triazolo[1,5-a]pyridine A->B C Suzuki-Miyaura Cross-Coupling B->C E Library of Triazolopyridine Derivatives C->E D Aryl/Heteroaryl Boronic Acids D->C F Purification and Characterization E->F G Final Compounds for Screening F->G

General synthetic workflow for triazolopyridine derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine with an arylboronic acid.

Materials:

  • 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methyl-triazolo[1,5-a]pyridine derivative.

Pharmacological Evaluation: M1 Positive Allosteric Modulators

Derivatives of the triazolopyridine scaffold have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor.[1] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and potentiate the receptor's response to the endogenous agonist, acetylcholine.

M1 Receptor Signaling Pathway

The M1 receptor is a Gq-coupled GPCR. Upon activation by acetylcholine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.[4][5]

G cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq Protein M1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (Agonist) ACh->M1 binds PAM Triazolopyridine PAM PAM->M1 potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Simplified M1 receptor signaling pathway.
Experimental Workflow: FLIPR Assay for M1 PAM Activity

A common method for assessing M1 PAM activity is through a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.

G A Plate CHO-K1 cells expressing rat M1 receptor B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Add triazolopyridine compound (potential PAM) D->E F Add acetylcholine (ACh) at EC₂₀ concentration E->F G Measure fluorescence on FLIPR F->G H Data Analysis: Determine EC₅₀ and Emax G->H

Experimental workflow for M1 PAM FLIPR assay.
Detailed Protocol: FLIPR Calcium Mobilization Assay

This protocol is adapted for a 384-well format to screen for M1 PAMs.

Materials:

  • CHO-K1 cells stably expressing the rat M1 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F12)

  • FLIPR Calcium 6 Assay Kit

  • Triazolopyridine compounds dissolved in DMSO

  • Acetylcholine (ACh)

  • 384-well black-wall, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the CHO-K1-rM1 cells into 384-well microplates at a density of 20,000 cells per well in 25 µL of culture medium. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[6][7]

  • Dye Loading: The next day, prepare the FLIPR Calcium 6 dye loading buffer according to the manufacturer's instructions. Add 25 µL of the loading buffer to each well (for a total volume of 50 µL).[6][7]

  • Incubation: Incubate the plates for 2 hours at 37°C and 5% CO₂.[7]

  • Compound Addition: Prepare serial dilutions of the triazolopyridine test compounds in an appropriate assay buffer. Add the compound solutions to the cell plate.

  • Agonist Addition and Measurement: Place the cell plate and the agonist plate (containing ACh at a concentration that elicits ~20% of the maximal response, EC₂₀) into the FLIPR instrument. The instrument will add the ACh solution to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The data is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the compounds as positive allosteric modulators.

Quantitative Data Summary

The following table summarizes representative pharmacological data for a series of tricyclic triazolopyridine M1 PAMs, demonstrating the potential of this scaffold.

Compound IDrM1 PAM EC₅₀ (nM)rM1 Agonist EC₅₀ (nM)hM₁ PAM EC₅₀ (nM)Rat Brain Penetration (Kₚ)
17a 2,000> 30,000--
17c > 10,000> 30,000--
17d 10,000> 30,000--
23a 5,500> 30,0004,200< 0.05
23b 4,000> 30,0002,800< 0.05

Data adapted from "Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators".[1] EC₅₀ values represent the concentration of the compound that produces 50% of its maximal effect in potentiating the response to an EC₂₀ concentration of acetylcholine. Kₚ represents the brain-to-plasma concentration ratio.

Conclusion

The 8-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold is a valuable starting point for the synthesis of novel GPCR modulators. Through versatile synthetic methodologies such as the Suzuki-Miyaura cross-coupling, a diverse range of analogues can be readily prepared. The protocols and data presented herein provide a framework for the successful design, synthesis, and pharmacological evaluation of triazolopyridine-based compounds, particularly as M1 positive allosteric modulators for potential therapeutic applications in central nervous system disorders.

References

Microwave-Assisted Synthesis of Triazolo[1,5-a]Pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[4] These compounds are recognized as purine isosteres and exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[4][5] Their derivatives have been investigated as potent inhibitors for various therapeutic targets, such as α-glucosidase and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[6][7]

Conventional methods for synthesizing these compounds often require long reaction times, harsh conditions, and complex purification procedures.[8] Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering significant advantages such as dramatically reduced reaction times, improved product yields, and cleaner reaction profiles.[3][8] This technology provides a powerful tool for the rapid generation of diverse libraries of triazolo[1,5-a]pyridine derivatives for drug development and biological screening.

Application Notes

The[1][2][3]triazolo[1,5-a]pyridine core is a versatile scaffold for developing novel therapeutics.[4] Its structural similarity to natural purines allows it to interact with a variety of biological targets.[5] The ability to readily introduce diverse substituents onto the triazolopyridine ring system enables fine-tuning of its pharmacological properties.[4] The protocols detailed below describe efficient, metal-free, and catalyst-free microwave-assisted methods, aligning with the principles of green chemistry and facilitating the rapid and sustainable production of these high-value compounds.[1][2][4] These methods are highly attractive for academic research labs and industrial settings focused on the discovery of new pharmaceutical agents.

Protocol 1: Catalyst-Free Tandem Synthesis from Enaminonitriles and Benzohydrazides

This protocol describes an eco-friendly, catalyst-free, and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation. The reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition, and subsequent condensation.[1][9]

Experimental Workflow

G cluster_start Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Combine Enaminonitrile, Benzohydrazide (2 equiv.), and dry Toluene in a microwave vial B Irradiate at 140 °C (Time: 3 - 5 h) A->B Seal vial C Cool to RT B->C D Evaporate Solvent C->D E Purify by Column Chromatography D->E F Final Product: 1,2,4-Triazolo[1,5-a]pyridine E->F G cluster_params Optimization Parameters Start Model Reaction: 1-amino-2-imino-pyridine + Acetic Acid in Ethanol Temp Temperature (60-120 °C) Start->Temp Time Time (15-30 min) Start->Time Equiv Acid Equivalents (2-10 eq.) Start->Equiv Analysis Analyze Yield Temp->Analysis Time->Analysis Equiv->Analysis Optimal Optimal Conditions: 100 °C 15 min 10 eq. Acetic Acid Yield: 92% Analysis->Optimal Iterate to Maximize G cluster_steps Reaction Steps under Microwave Heating R1 Enaminonitrile I1 Intermediate A (Transamidation) R1->I1 + Δ R2 Benzohydrazide R2->I1 + Δ I2 Intermediate B (Intramolecular Nucleophilic Addition) I1->I2 I3 Intermediate C (Condensation/ Aromatization) I2->I3 - H₂O Product [1,2,4]Triazolo [1,5-a]pyridine I3->Product

References

Application Notes and Protocols for N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, a key transformation in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling reactions, which are robust methods for the formation of carbon-nitrogen (C-N) bonds.[1][2][3]

Introduction

The[1][2][4]triazolo[1,5-a]pyridine core is a significant pharmacophore found in numerous biologically active compounds.[5][6] The functionalization of this scaffold, particularly through N-arylation at the 8-position, allows for the exploration of chemical space and the development of novel therapeutic agents and functional materials. The protocols outlined below provide two reliable methods for achieving this transformation.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[1][2][7] This method is known for its broad substrate scope and functional group tolerance.[1]

Method 2: Copper-Catalyzed Ullmann Coupling

The Ullmann coupling is a classical copper-catalyzed reaction for the formation of C-N bonds, particularly with nitrogen-containing heterocycles.[3][8][9] Modern variations of this reaction often utilize ligands to improve efficiency and broaden the substrate scope.[8][9]

Experimental Protocols

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine with a generic arylamine.

Materials and Equipment:

  • 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

  • Arylamine (e.g., aniline, substituted anilines)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XantPhos Pd G3[10]

  • Phosphine ligand (e.g., Xantphos, DavePhos)[10]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the desired arylamine (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 equiv.) and anhydrous solvent (e.g., Toluene, 0.1 M concentration with respect to the limiting reagent).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring at 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-aryl-2-methyl-triazolo[1,5-a]pyridin-8-amine.

Method 2: Copper-Catalyzed Ullmann Coupling

This protocol outlines a general procedure for the copper-catalyzed N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Materials and Equipment:

  • 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

  • Arylamine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline, N,N'-Dimethylethylenediamine)[11]

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask or sealed tube under an inert atmosphere, combine 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the arylamine (1.5 equiv.), CuI (10-20 mol%), and the ligand (20-40 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., DMF, 0.2 M concentration with respect to the limiting reagent).

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring at 110-140 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent to isolate the N-aryl-2-methyl-triazolo[1,5-a]pyridin-8-amine product.

Data Presentation

The following tables summarize typical reaction parameters for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Reaction Parameters for Buchwald-Hartwig Amination

ParameterCondition
Catalyst Pd(OAc)₂ (2-5 mol%) / Xantphos (4-10 mol%)
Base NaOtBu (1.4 equiv.) or Cs₂CO₃ (2.0 equiv.)
Solvent Toluene or Dioxane
Temperature 80-120 °C
Reaction Time 2-24 hours

Table 2: Reaction Parameters for Ullmann Coupling

ParameterCondition
Catalyst CuI (10-20 mol%)
Ligand 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (20-40 mol%)
Base K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)
Solvent DMF or Dioxane
Temperature 110-140 °C
Reaction Time 12-48 hours

Visualizations

N_arylation_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: - 8-Bromo-2-methyl-triazolo[1,5-a]pyridine - Arylamine catalyst Add Catalyst System: - Pd or Cu Source - Ligand reagents->catalyst base_solvent Add Base and Solvent catalyst->base_solvent heating Heat under Inert Atmosphere base_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated N-arylated Product purification->product

Caption: General experimental workflow for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Caption: General reaction scheme for the N-arylation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

References

Application of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in Agrochemical Research: A Review of Potential Uses and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the broader class of triazolopyridines, a group of molecules that has garnered significant interest in agrochemical research. While specific data on the agrochemical applications of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is limited in publicly accessible literature, the triazolopyridine scaffold is a well-established pharmacophore in the development of herbicides and fungicides. This document aims to provide an overview of the potential applications of this compound based on the activity of structurally related molecules and to furnish detailed, generalized experimental protocols for its evaluation as a potential agrochemical.

Potential Agrochemical Applications

The primary area of interest for compounds containing the triazolopyridine core is in herbicide development . A significant body of patent literature describes the use of various substituted triazolopyridine derivatives as potent herbicides.[1] These compounds often act by inhibiting key enzymes in the biosynthetic pathways of plants, leading to growth arrest and eventual death of susceptible weed species.

Additionally, the related class of[1][2][3]triazolo[1,5-a]pyrimidines, which shares a similar bicyclic core structure, has been extensively explored for both herbicidal and fungicidal activities .[4] Some triazolopyrimidine derivatives have been commercialized as herbicides that inhibit the enzyme acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[4] Furthermore, certain triazole derivatives are known to exhibit antifungal properties, suggesting that 8-Bromo-2-methyl-triazolo[1,5-a]pyridine could also be investigated for its potential to control plant pathogenic fungi.

Given the structural similarities to known active agrochemicals, 8-Bromo-2-methyl-triazolo[1,5-a]pyridine represents a viable candidate for screening and further development in the following areas:

  • Herbicidal Activity: Primarily for the control of broadleaf and grass weeds in major crops.

  • Fungicidal Activity: For the management of fungal diseases in various agricultural and horticultural settings.

Data on Related Compounds

Compound ClassApplicationTarget Weeds/FungiEfficacy Metric (Example)Reference
Triazolopyridine DerivativesHerbicideBroadleaf and grass weeds% inhibition at a given concentration (e.g., 80% inhibition at 100 g/ha)[1]
[1][2][3]Triazolo[1,5-a]pyrimidine SulfonamidesHerbicideVarious weed speciesPost-emergence activity rating (Scale 0-10)[3]
2-Aryl-1,2,4-triazolo[1,5-a]pyridinesFungicideCandida albicans, Trichophyton rubrumMinimum Inhibitory Concentration (MIC) in µg/mL[5]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and agrochemical evaluation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Synthesis of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

A general synthesis approach for[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of a substituted 2-hydrazinopyridine with an appropriate reagent. For the synthesis of the title compound, a plausible route is outlined below.

Workflow for Synthesis:

Synthesis_Workflow A 2-chloro-3-bromopyridine C 2-hydrazinyl-3-bromopyridine A->C Reaction with B Hydrazine hydrate B->C E Cyclization C->E Reactant D Acetonitrile D->E Solvent F 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine E->F Yields

Caption: Synthetic pathway for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Protocol:

  • Preparation of 2-hydrazinyl-3-bromopyridine: To a solution of 2-chloro-3-bromopyridine in a suitable solvent such as ethanol, add an excess of hydrazine hydrate. Heat the reaction mixture at reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

  • Cyclization to form the triazolo[1,5-a]pyridine ring: Dissolve the purified 2-hydrazinyl-3-bromopyridine in an appropriate solvent like acetonitrile. Add a suitable cyclizing agent, such as N,N-dimethylacetamide dimethyl acetal, and heat the mixture at reflux. The reaction progress should be monitored by TLC. After the reaction is complete, cool the mixture and evaporate the solvent. The crude 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Herbicidal Activity Screening

This protocol describes a primary screening assay to evaluate the pre- and post-emergence herbicidal activity of the synthesized compound.

Workflow for Herbicidal Screening:

Herbicidal_Screening_Workflow A Prepare test compound solutions C Pre-emergence application A->C D Post-emergence application A->D B Plant weed seeds in pots B->C B->D (after emergence) E Incubate in greenhouse C->E D->E F Assess herbicidal damage E->F G Data analysis F->G

Caption: General workflow for herbicidal activity screening.

Pre-emergence Herbicidal Assay:

  • Seed Planting: Fill plastic pots with a sterile soil mix. Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the soil surface and cover lightly with more soil.

  • Compound Application: Prepare a stock solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., acetone) with a surfactant. Dilute the stock solution with water to achieve the desired application rates (e.g., 100, 250, 500 g/ha). Apply the solution evenly to the soil surface of the pots using a laboratory sprayer.

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the treated pots to untreated controls. Record the percentage of weed control, where 0% represents no effect and 100% represents complete kill.

Post-emergence Herbicidal Assay:

  • Plant Growth: Sow weed seeds as described above and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare and apply the test compound solutions as described for the pre-emergence assay, but spray directly onto the foliage of the emerged weeds.

  • Incubation and Assessment: Maintain the pots in the greenhouse and assess the herbicidal damage after a specified period (e.g., 14-21 days) by recording the percentage of control.

Fungicidal Activity Screening

This protocol outlines an in vitro method to assess the fungicidal activity of the compound against various plant pathogenic fungi.

Workflow for Fungicidal Screening:

Fungicidal_Screening_Workflow A Prepare test compound solutions C Incorporate compound into growth medium A->C B Prepare fungal cultures D Inoculate plates with fungi B->D C->D E Incubate at optimal temperature D->E F Measure mycelial growth inhibition E->F G Calculate EC50 values F->G

Caption: General workflow for in vitro fungicidal activity screening.

Protocol:

  • Preparation of Test Plates: Prepare a stock solution of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., DMSO). Add appropriate volumes of the stock solution to molten potato dextrose agar (PDA) to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation: From a fresh culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea), cut a small mycelial plug (e.g., 5 mm diameter) from the edge of the colony. Place the mycelial plug in the center of each PDA plate (both treated and untreated controls).

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Assessment: After a few days, when the fungal growth in the control plates has reached a significant size, measure the diameter of the fungal colony on both control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

  • From the dose-response data, the effective concentration required to inhibit 50% of fungal growth (EC₅₀) can be calculated using probit analysis.

Conclusion

While direct evidence for the agrochemical applications of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is currently scarce in the public domain, its structural relationship to known herbicidal and fungicidal compounds makes it a promising candidate for further investigation. The provided synthesis and screening protocols offer a robust framework for researchers to evaluate its potential as a novel agrochemical active ingredient. Further structure-activity relationship (SAR) studies, by modifying the substituents on the triazolopyridine ring, could lead to the discovery of new and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine from reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation During Recrystallization 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. The solution is supersaturated. 4. Presence of impurities inhibiting crystallization.1. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider mixed solvent systems like hexane/acetone or hexane/ethyl acetate. 2. Reduce the solvent volume by evaporation and allow the solution to cool again. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. 4. Attempt to remove impurities by passing the solution through a small plug of silica gel or activated charcoal before recrystallization.
Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant presence of impurities. 3. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point. 2. Perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Irregular column packing. 4. Co-elution of impurities.1. Optimize the eluent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent and gradually increase polarity. For triazolopyridines, gradients of hexane/ethyl acetate or dichloromethane/methanol are often effective. A chloroform/ethyl acetate mixture has been used for similar compounds.[1] 2. Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude product. 3. Ensure the silica gel is packed uniformly without any cracks or channels. 4. If impurities have similar polarity, consider a different purification technique or a different stationary phase (e.g., alumina).
Product Stuck on the Column 1. The eluent is not polar enough to displace the compound from the silica gel. 2. The compound is interacting strongly with the acidic silica gel.1. Gradually increase the polarity of the eluent. For nitrogen-containing heterocycles, adding a small amount of a more polar solvent like methanol can be effective. 2. Add a small percentage of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce strong interactions with the silica.
Multiple Spots on TLC After Purification 1. Incomplete purification. 2. Decomposition of the product on the silica gel or during solvent removal.1. Repeat the purification step, perhaps with a shallower solvent gradient in column chromatography or by performing a second recrystallization. 2. Check the stability of the compound under the purification conditions. Avoid prolonged exposure to silica gel and use moderate temperatures for solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine?

A1: While specific impurities depend on the synthetic route, common side products in the synthesis of related heterocyclic compounds can include unreacted starting materials, regioisomers, and products from ring-opening or debromination reactions.

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. For triazolopyridine derivatives, a chloroform/ethyl acetate eluent system has been shown to be effective.[1]

Q3: Which solvents are suitable for recrystallizing 8-Bromo-2-methyl-triazolo[1,5-a]pyridine?

A3: For bromo-substituted aromatic compounds, single solvents like ethanol or isopropanol can be effective. Mixed solvent systems often provide better results. Good pairs to try include hexane/acetone, hexane/ethyl acetate, or toluene/heptane. The ideal solvent or solvent pair will dissolve the compound when hot but lead to precipitation upon cooling.

Q4: My purified product is a yellow oil, but the literature reports a solid. What should I do?

A4: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Try re-dissolving the oil in a minimal amount of a suitable solvent and attempting recrystallization. If that fails, re-purification by column chromatography may be necessary. Ensure all solvents are thoroughly removed under high vacuum.

Q5: How can I visualize the compound on a TLC plate if it is not UV-active?

A5: While many aromatic heterocycles are UV-active, if your compound is not, you can use staining solutions. A common stain for nitrogen-containing compounds is iodine vapor. Alternatively, permanganate or ceric ammonium molybdate (CAM) stains can be used.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: In a beaker, suspend silica gel (70-230 mesh) in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the silica gel slurry into a vertical glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 8-Bromo-2-methyl-triazolo[1,5-a]pyridine in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane/ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture extraction Aqueous Workup / Extraction crude_product->extraction concentration Concentration extraction->concentration purification_choice Choose Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Complex Mixture / Similar Polarity recrystallization Recrystallization purification_choice->recrystallization Crude solid / High Purity Needed analysis Purity Analysis (TLC, NMR) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity >95% re_purify Re-purify if necessary analysis->re_purify Purity <95% re_purify->purification_choice Troubleshooting_Logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity poor_sep Poor Separation streaking Streaking on TLC no_elution Product Not Eluting no_crystals No Crystals Form oiling_out Oiling Out low_yield Low Yield impure Product is Impure check_purity->impure No success success check_purity->success Yes impure->poor_sep impure->streaking impure->no_elution impure->no_crystals impure->oiling_out impure->low_yield change_eluent Optimize Eluent poor_sep->change_eluent repack Repack Column poor_sep->repack add_base add_base streaking->add_base Add Base (e.g., TEA) increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity concentrate Concentrate Solution no_crystals->concentrate scratch Scratch/Seed no_crystals->scratch cool_slowly Cool Slowly oiling_out->cool_slowly change_solvent Change Solvent oiling_out->change_solvent cool_longer cool_longer low_yield->cool_longer Cool Longer / Colder

References

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and by-product formation during your experiments.

Troubleshooting Guide: Common By-products and Solutions

This guide provides a structured approach to identifying and mitigating the formation of common by-products in the synthesis of triazolo[1,5-a]pyridines.

Observed Issue Potential Cause & By-product Proposed Solutions
Low yield of desired product with significant amounts of starting material remaining. Incomplete reaction due to insufficient reaction time, temperature, or inefficient catalyst activity.- Increase reaction time and/or temperature. - Ensure the catalyst is active and used in the correct loading. - For copper-catalyzed reactions, ensure the copper source is of appropriate quality and consider the use of ligands to enhance catalytic activity.
Presence of an isomeric product with similar mass spectrometry data but different chromatographic and spectroscopic properties. Isomeric Triazolopyridines: Formation of regioisomers, such as[1][2][3]triazolo[4,3-a]pyridines, which can be thermodynamically or kinetically favored depending on the reaction conditions. This is particularly relevant in syntheses starting from substituted 2-hydrazinopyridines.- Carefully control reaction temperature and time. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. - The choice of solvent can influence isomer ratios. Experiment with solvents of different polarities. - In some cases, the undesired isomer can be converted to the desired one through a Dimroth rearrangement by treatment with acid or base.
Formation of a product with loss of a nitrogen molecule (N₂). Ring-Opened By-products: Particularly in the synthesis of[1][2][4]triazolo[1,5-a]pyridines, the triazole ring can be in equilibrium with an open-chain diazo intermediate. Under certain conditions, this intermediate can lose nitrogen to form pyridine-based by-products.[5]- Employ milder reaction conditions (lower temperature, shorter reaction time). - Avoid strongly acidic or basic conditions that might promote ring-opening. - The choice of oxidant in oxidative cyclizations can be critical.
Observation of polymeric materials in the reaction mixture. Polymerization: This can occur with certain starting materials or under harsh reaction conditions, particularly in the presence of strong acids or high temperatures.[5]- Reduce the reaction temperature and concentration of reactants. - Ensure efficient stirring to prevent localized overheating. - Use a slower addition rate for reagents that might initiate polymerization.
Formation of halogenated by-products. Halogenation: In reactions involving lithiated intermediates and halogen sources (e.g., Br₂), electrophilic substitution on the pyridine ring can occur, leading to mono- or di-halogenated triazolopyridines.[5]- Use a stoichiometric amount of the halogenating agent. - Control the reaction temperature carefully (low temperatures are generally preferred). - Consider alternative, less reactive halogenating agents.
Presence of N-alkylated or N-arylated isomers. N-Alkylation/Arylation: In reactions involving alkylating or arylating agents, substitution can occur on different nitrogen atoms of the triazole or pyridine ring, leading to isomeric by-products. For instance, N-propargylated derivatives have been observed as minor products in some reactions.- Use protecting groups to block unwanted reaction sites on the starting materials. - Optimize the reaction conditions (base, solvent, temperature) to favor the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am performing a copper-catalyzed synthesis of a[1][2][3]triazolo[1,5-a]pyridine and observe a significant amount of an unknown impurity. What could it be?

A1: In copper-catalyzed oxidative cyclizations for the synthesis of[1][2][3]triazolo[1,5-a]pyridines, several by-products can form. Besides unreacted starting materials, a common issue is the formation of isomeric products, such as[1][2][3]triazolo[4,3-a]pyridines. The formation of these isomers is dependent on the specific substrates and reaction conditions. Additionally, depending on the starting materials, side reactions on functional groups of the pyridine or the substituent precursors can occur. Careful analysis of NMR and mass spectrometry data is crucial for the identification of these by-products.

Q2: How can I minimize the formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine by-product?

A2: The formation of the[1][2][3]triazolo[4,3-a]pyridine isomer is often the kinetically favored product, which can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine via a Dimroth rearrangement. To favor the formation of the desired [1,5-a] isomer, you can try the following:

  • Increase the reaction temperature or prolong the reaction time: This can facilitate the Dimroth rearrangement to the more stable isomer.

  • Acid or base catalysis: The Dimroth rearrangement can often be catalyzed by acids or bases. A post-reaction workup with a dilute acid or base might help in converting the undesired isomer.

  • Solvent effects: The polarity of the solvent can influence the rate of the rearrangement. Screening different solvents is recommended.

Q3: During the PIFA-mediated synthesis of a triazolo[1,5-a]pyridine, my reaction turns dark and I get a complex mixture of products. What is happening?

A3: Phenyliodine bis(trifluoroacetate) (PIFA) is a strong oxidizing agent. Over-oxidation of the starting material or the desired product can lead to decomposition and the formation of a complex mixture, often accompanied by a darkening of the reaction solution. To troubleshoot this:

  • Control the stoichiometry of PIFA: Use the minimum effective amount of PIFA. An excess can lead to unwanted side reactions.

  • Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to control the reactivity of the oxidant.

  • Slow addition: Add the PIFA solution slowly to the reaction mixture to maintain better control over the reaction exotherm and concentration of the oxidant.

Q4: What is the Boulton-Katritzky rearrangement and how can it affect my synthesis?

A4: The Boulton-Katritzky rearrangement is a thermal or acid/base-catalyzed reaction of certain heterocyclic systems that can lead to the formation of isomeric products. In the context of triazolopyridine synthesis, if a precursor with a suitable side chain is used, this rearrangement can compete with the desired cyclization, leading to the formation of an alternative heterocyclic system. A thorough understanding of the reaction mechanism for your specific synthetic route is essential to predict and avoid this type of side reaction.

Experimental Protocols

Key Experiment: Copper-Catalyzed Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides

This protocol is adapted from a common method for the synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines.

Materials:

  • N-(pyridin-2-yl)benzimidamide (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Solvent (e.g., Toluene or DMF, 5 mL)

  • Oxygen balloon or access to air

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(pyridin-2-yl)benzimidamide (1.0 mmol) and copper(II) acetate (0.1 mmol).

  • Add the solvent (5 mL) to the flask.

  • Attach an oxygen balloon to the top of the condenser or ensure the reaction is open to the air.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

By-product Analysis:

  • Unreacted Starting Material: Can be identified by comparison with an authentic sample on TLC and by its characteristic spectroscopic data.

  • Isomeric Products: May have a similar mass but different retention times in LC-MS and distinct NMR spectra. 2D NMR techniques can be helpful for structure elucidation.

  • Homocoupled By-products: By-products arising from the coupling of two starting material molecules can sometimes be observed, identifiable by a mass corresponding to the dimer.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants and Catalyst solvent Add Solvent start->solvent atmosphere Establish O₂ Atmosphere solvent->atmosphere heat Heat and Stir atmosphere->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter Catalyst cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: Experimental workflow for copper-catalyzed synthesis.

by_product_pathways cluster_side_reactions Potential Side Reactions start Starting Materials desired_product Desired Triazolo[1,5-a]pyridine start->desired_product Main Reaction Pathway isomer Isomeric Product (e.g., [1,2,4]triazolo[4,3-a]pyridine) start->isomer Alternative Cyclization ring_opened Ring-Opened By-product start->ring_opened Decomposition polymer Polymerization start->polymer Side Reaction

Caption: Common by-product formation pathways.

References

Technical Support Center: Regioselectivity in the Functionalization of the Triazolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for navigating the complexities of regioselectivity in the functionalization of the triazolopyridine core. This resource is tailored for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to address common challenges encountered during synthetic modifications of this versatile heterocyclic scaffold. Triazolopyridines are a class of heterocyclic compounds featuring a triazole ring fused to a pyridine ring, with various isomers differing in the placement of nitrogen atoms and the fusion mode.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of the triazolopyridine core?

The regioselectivity of functionalization reactions on the triazolopyridine core is primarily governed by a combination of electronic and steric factors. The inherent electron distribution of the fused ring system, the nature of the attacking reagent (electrophilic, nucleophilic, or radical), and the presence of existing substituents all play a crucial role. Computational studies, including Density Functional Theory (DFT) calculations, have proven valuable in predicting and understanding the regiochemical outcomes of these reactions by analyzing factors like π-delocalization and aromaticity.[2][3]

Q2: Which positions are most susceptible to electrophilic attack on the[2][4][5]triazolo[4,3-a]pyridine core?

For the[2][4][5]triazolo[4,3-a]pyridine system, electrophilic substitution typically occurs on the pyridine ring, which is more electron-rich than the triazole ring. The preferred sites of attack are generally the C5 and C7 positions, influenced by the directing effects of the fused triazole moiety and any substituents present on the pyridine ring. The precise outcome can be sensitive to reaction conditions.

Q3: How can I achieve regioselective C-H functionalization on the triazolopyridine core?

Direct C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto the triazolopyridine scaffold, often employing transition metal catalysis. The choice of catalyst, ligand, and directing group (if any) is critical in controlling the regioselectivity. For instance, nickel-catalyzed alkenylation has been reported to selectively occur at the C7-position of the triazolopyridine ring. Copper-catalyzed arylations have also been developed, with the regioselectivity being highly dependent on the specific triazolopyridine isomer and reaction conditions.

Q4: I am struggling with controlling the regioselectivity of a Suzuki-Miyaura coupling on a dihalo-triazolopyridine. What should I consider?

Controlling regioselectivity in Suzuki-Miyaura cross-coupling reactions of dihalo-triazolopyridines can be challenging. The relative reactivity of the halogenated positions is influenced by both electronic and steric effects. Generally, the oxidative addition of the palladium catalyst is the selectivity-determining step. Factors to consider for optimizing regioselectivity include:

  • Choice of Palladium Catalyst and Ligand: Different ligand systems can exhibit distinct steric and electronic profiles, influencing which C-X bond is preferentially activated.

  • Reaction Temperature: In some cases, temperature can be used to modulate the selectivity between two different halogenated sites.

  • Nature of the Halogen: The inherent reactivity difference between C-I, C-Br, and C-Cl bonds (C-I > C-Br > C-Cl) can often be exploited to achieve selective coupling.

A decision-making workflow for optimizing regioselective Suzuki-Miyaura coupling is presented below.

Suzuki_Miyaura_Optimization start Start: Dihalo-triazolopyridine catalyst Screen Pd Catalyst & Ligand start->catalyst temperature Vary Reaction Temperature catalyst->temperature base Screen Different Bases temperature->base solvent Optimize Solvent System base->solvent analysis Analyze Regioisomeric Ratio (NMR, GC/LC-MS) solvent->analysis desired Desired Regioselectivity Achieved analysis->desired Yes undesired Suboptimal Regioselectivity analysis->undesired No undesired->catalyst Re-evaluate Conditions

Caption: Workflow for optimizing regioselective Suzuki-Miyaura coupling.

Troubleshooting Guides

Issue 1: Poor or non-selective halogenation of the triazolopyridine core.
  • Problem: Direct halogenation using reagents like NBS or NCS results in a mixture of regioisomers or decomposition of the starting material.

  • Troubleshooting Steps:

    • Protecting Groups: Consider the use of protecting groups to block more reactive sites and direct halogenation to the desired position.

    • Milder Halogenating Agents: Employ milder and more selective halogenating agents. For instance, for iodination, N-iodosuccinimide (NIS) can offer better selectivity than I2.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes modulate the reactivity of the substrate and the halogenating agent, leading to improved regioselectivity.

    • Temperature Control: Perform the reaction at lower temperatures to minimize side reactions and potentially enhance selectivity.

Issue 2: Low yield in Buchwald-Hartwig amination of a halo-triazolopyridine.
  • Problem: The desired aminated product is obtained in low yield, with significant recovery of starting material or formation of side products.

  • Troubleshooting Steps:

    • Ligand Screening: The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find one that is optimal for your specific substrate.

    • Base Selection: The strength and nature of the base (e.g., NaOtBu, K2CO3, Cs2CO3) can significantly impact the reaction rate and yield. A stronger base is often required for less reactive aryl chlorides.

    • Solvent Choice: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used.

    • Catalyst Loading: While typically low, optimizing the palladium catalyst loading can sometimes improve yields.

A general workflow for troubleshooting a low-yielding Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination ligand Screen Phosphine Ligands start->ligand base Optimize Base (Strength & Type) ligand->base solvent Ensure Anhydrous & Deoxygenated Solvent base->solvent temp Adjust Reaction Temperature solvent->temp analysis Analyze Reaction Outcome temp->analysis improved Yield Improved analysis->improved Yes no_improvement No Significant Improvement analysis->no_improvement No no_improvement->ligand Re-screen/Combine Optimizations

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data Summary

The following tables summarize representative quantitative data for regioselective functionalization reactions on the triazolopyridine core and related heterocycles. Please note that yields and regioselectivity are highly substrate-dependent.

Table 1: Regioselective C-H Functionalization of Triazolopyridines

EntryTriazolopyridine IsomerReaction TypeCatalyst/ReagentPosition(s) FunctionalizedRegiomeric RatioYield (%)
1[2][4][5]Triazolo[4,3-a]pyridineAlkenylationNi(cod)2 / PCy3C7>20:175
2[2][4][5]Triazolo[4,3-a]pyridineBenzylationCuI / K3PO4C3>20:185
3[2][4][6]Triazolo[1,5-a]pyridineLithiation then Aldehyde additionn-BuLi / THF, -78 °CC7>20:180

Table 2: Regioselective Cross-Coupling of Halo-pyridines (as a model for Halo-triazolopyridines)

EntrySubstrateCoupling PartnerCatalyst/LigandPosition(s) FunctionalizedRegiomeric RatioYield (%)
12,4-DichloropyridinePhenylboronic acidPd(PPh3)4C4>20:181
22,4-DichloropyridineAnilinePd(OAc)2 / XantphosC220:1 to 50:170-90
32,6-Dichloronicotinic acidArylboronic acidPd(OAc)2 / SPhosC6 or C2 (tunable)Selective70-85

Experimental Protocols

Protocol 1: Regioselective C7-Alkenylation of[2][4][5]Triazolo[4,3-a]pyridine

This protocol is adapted from a reported nickel-catalyzed C-H alkenylation.

  • Reaction Setup: In a nitrogen-filled glovebox, add[2][4][5]triazolo[4,3-a]pyridine (1.0 equiv.), the desired alkene (1.5 equiv.), Ni(cod)2 (10 mol %), and PCy3 (20 mol %) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the C7-alkenylated triazolopyridine.

Protocol 2: Regioselective C3-Benzylation of[2][4][5]Triazolo[4,3-a]pyridine

This protocol is based on a copper-catalyzed C-H benzylation procedure.

  • Reaction Setup: To an oven-dried Schlenk tube, add[2][4][5]triazolo[4,3-a]pyridine (1.0 equiv.), N-tosylhydrazone (1.2 equiv.), CuI (10 mol %), and K3PO4 (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon, then add anhydrous DMF.

  • Reaction Conditions: Stir the reaction mixture at 110 °C for 12 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash chromatography to yield the 3-benzylated product.

Signaling Pathways and Logical Relationships

The regioselectivity in metal-catalyzed C-H functionalization is often dictated by the mechanism of C-H activation. A simplified representation of a plausible concerted metalation-deprotonation (CMD) pathway, which is often invoked to explain the observed regioselectivity, is shown below.

CMD_Pathway substrate Triazolopyridine Substrate coordination Coordination of Catalyst to Triazolopyridine substrate->coordination catalyst Metal Catalyst (e.g., Pd, Ni, Cu) catalyst->coordination cmd_step Concerted Metalation- Deprotonation (CMD) (Regioselectivity Determining Step) coordination->cmd_step intermediate Cyclometalated Intermediate cmd_step->intermediate Specific C-H bond activation coupling Reductive Elimination/ Oxidative Coupling intermediate->coupling product Functionalized Triazolopyridine coupling->product catalyst_regen Catalyst Regeneration coupling->catalyst_regen catalyst_regen->catalyst

Caption: Concerted Metalation-Deprotonation (CMD) pathway.

References

Technical Support Center: Scale-Up of Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of triazolopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up triazolopyridine synthesis from the lab to a pilot plant?

A1: Scaling up triazolopyridine synthesis introduces several challenges that may not be apparent at the bench scale. These include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors. Poor heat transfer can lead to localized hot spots, resulting in byproduct formation and potential safety hazards.

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more challenging and can impact reaction rates and selectivity.

  • Reagent Addition: The rate and method of reagent addition can significantly influence the reaction outcome on a larger scale.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and filtrations, can be more complex and time-consuming at scale.

  • Purification: Crystallization and chromatographic purification often require significant optimization for large quantities of material to ensure purity and yield.

Q2: Which synthesis method is most suitable for the large-scale production of triazolopyridines: batch, flow, or microwave-assisted synthesis?

A2: The choice of synthesis method depends on several factors, including the specific reaction, desired scale, and available equipment.

  • Batch synthesis is the traditional and most common method, but it can present challenges in scalability related to heat and mass transfer.

  • Flow chemistry offers significant advantages for scale-up, including superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for continuous manufacturing.[1]

  • Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, and scale-up is possible, though it may require specialized equipment.[2]

Q3: How can I minimize byproduct formation during the synthesis of triazolopyridines?

A3: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include:

  • Precise Temperature Control: Maintaining a consistent and optimal reaction temperature is critical to prevent side reactions.

  • Control of Reagent Stoichiometry and Addition Rate: Carefully controlling the ratio of reactants and the rate of addition can prevent the formation of impurities.

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Solvent Selection: The choice of solvent can influence reaction selectivity and minimize side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Triazolopyridine Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using analytical techniques like TLC, HPLC, or LC-MS to ensure it has gone to completion.[3] - If the reaction is stalling, consider increasing the reaction time or temperature, or adding more of a key reagent or catalyst.
Suboptimal Reaction Temperature - Experiment with a range of temperatures to find the optimal condition for your specific reaction. Overheating can lead to degradation of starting materials or products.
Poor Mixing - On a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture. Consider using an overhead stirrer for larger reaction volumes.
Impure Starting Materials - Ensure the purity of your starting materials, as impurities can interfere with the reaction. Purify starting materials if necessary.
Product Loss During Work-up - Optimize your work-up procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different extraction solvent.
Inefficient Purification - If using crystallization, ensure you have chosen an appropriate solvent system and that the solution is sufficiently cooled to maximize crystal formation.[4] - For column chromatography, select the appropriate stationary and mobile phases to achieve good separation.[3]
Issue 2: Difficulty in Purifying the Triazolopyridine Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Product Oiling Out During Crystallization - This can occur if the melting point of your compound is low or if there are significant impurities.[4] - Try using a different solvent system, a more dilute solution, or cooling the solution more slowly to encourage crystal formation.[5]
Poor Separation in Column Chromatography - Experiment with different solvent systems (eluent) to improve the separation of your product from impurities. A gradient elution may be necessary. - Ensure the column is packed properly to avoid channeling.
Persistent Impurities - Identify the impurities using techniques like LC-MS or NMR to understand their structure and properties.[6][7][8][9][10] This can help in designing a more effective purification strategy. - Consider an alternative purification technique, such as preparative HPLC or recrystallization from a different solvent.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Triazolopyridine Synthesis

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional12024 h83[3]
2Microwave1403 h89[3]
3Microwave16090 min81[3]
4Microwave18040 min76[3]
5ConventionalReflux27 h-[2]
6Microwave-30 min96[2]
7Conventional-290 min78[2]
8Microwave-10-25 min97[2]

Note: Yields are highly substrate-dependent and the conditions listed are for specific examples in the cited literature.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 1,2,4-Triazolo[1,5-a]pyridine Derivative[3]

This protocol is a general guideline for a microwave-assisted synthesis and may require optimization for specific substrates.

  • Reactant Mixture: In an oven-dried microwave vial, combine the enaminonitrile (1.0 equiv) and the benzohydrazide (2.0 equiv).

  • Solvent: Add dry toluene (e.g., 1.5 mL for a 0.2 mmol scale).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for the required time (typically monitored by TLC).

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent (e.g., a mixture of chloroform and ethyl acetate).

Protocol 2: Scale-Up of a Microwave-Assisted Synthesis[3]

This protocol demonstrates the scalability of the microwave-assisted method.

  • Reactant Mixture: In an appropriate-sized oven-dried microwave vial, combine the enaminonitrile (1.54 mmol, 1.0 equiv) and the corresponding benzohydrazide (2.0 equiv).

  • Solvent: Add dry toluene.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at the optimized temperature and time.

  • Purification: After completion, the reaction mixture is cooled and directly purified by silica gel column chromatography to yield the desired product.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_process Synthesis Process cluster_product Product 2-Hydrazinopyridine 2-Hydrazinopyridine Reaction Cyclization/ Condensation 2-Hydrazinopyridine->Reaction Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Reaction Triazolopyridine Triazolopyridine Reaction->Triazolopyridine Formation of Triazole Ring

Caption: General reaction pathway for triazolopyridine synthesis.

troubleshooting_workflow start Low Yield in Triazolopyridine Synthesis check_completion Is the reaction complete? start->check_completion optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_completion->optimize_conditions No check_purity Are starting materials pure? check_completion->check_purity Yes optimize_conditions->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_workup Is work-up/ purification efficient? check_purity->check_workup Yes purify_sm->optimize_conditions optimize_purification Optimize Purification (Crystallization, Chromatography) check_workup->optimize_purification No success Improved Yield check_workup->success Yes optimize_purification->success

Caption: Troubleshooting workflow for low yield in triazolopyridine synthesis.

scale_up_logic cluster_challenges Key Considerations lab_scale Lab Scale Synthesis (mg to g) process_dev Process Development & Optimization lab_scale->process_dev pilot_scale Pilot Plant Scale-Up (g to kg) process_dev->pilot_scale heat_transfer Heat Transfer process_dev->heat_transfer mixing Mixing process_dev->mixing manufacturing Manufacturing Scale (kg) pilot_scale->manufacturing safety Safety pilot_scale->safety purification Purification pilot_scale->purification

Caption: Logical workflow for the scale-up of triazolopyridine synthesis.

References

Technical Support Center: Cross-Coupling Reactions of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dehalogenation side reactions during cross-coupling experiments involving 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant hydrodehalogenation (replacement of bromine with hydrogen) during our Suzuki-Miyaura coupling of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. What are the common causes and how can we mitigate this side reaction?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaromatic halides. The primary causes include:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the nature of the solvent can promote dehalogenation.

  • Choice of Base: The type and strength of the base can significantly influence the extent of this side reaction.

  • Palladium Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand plays a crucial role in minimizing dehalogenation.

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a hydrogen source for the dehalogenation process.

Troubleshooting Strategies for Suzuki-Miyaura Coupling:

To minimize dehalogenation, a careful optimization of reaction parameters is necessary. Below is a table summarizing the effects of different catalysts, ligands, bases, and solvents on a similar heterocyclic system, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Ratio (Coupling:Dehalogenation)
PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane1109:91[1]
PdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)11018:82[1]
XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)11018:82[1]
Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)11020:80[1]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)11092:8[1]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)EtOH/H₂O (4:1)11095:5[1]

Data adapted from a study on a structurally related pyrazolo[1,5-a]pyrimidin-5-one system and should be considered as a guideline.[1]

Recommended starting point: Employ a bulky, electron-rich phosphine ligand such as XPhos in combination with a palladium precatalyst like XPhosPdG2. Using a mixed solvent system of ethanol and water with K₂CO₃ as the base under microwave irradiation has been shown to be effective in reducing dehalogenation for similar substrates.[1]

Q2: We are attempting a Sonogashira coupling with 8-Bromo-2-methyl-triazolo[1,5-a]pyridine and are getting a mixture of the desired product, the dehalogenated starting material, and alkyne homocoupling (Glaser coupling). How can we improve the selectivity?

A2: The Sonogashira reaction is susceptible to both hydrodehalogenation and Glaser coupling. The following factors are critical to control:

  • Copper Co-catalyst: While Cu(I) salts are traditionally used to facilitate the reaction, they can also promote alkyne homocoupling, especially in the presence of oxygen.

  • Oxygen: Rigorous exclusion of oxygen is crucial to suppress Glaser coupling.

  • Base: Amine bases are standard, but their choice can influence both the desired reaction and side reactions.

  • Solvent: The solvent can affect the solubility of reactants and the stability of catalytic intermediates.

Troubleshooting Strategies for Sonogashira Coupling:

IssuePotential CauseRecommended Solution
Low Yield/No Reaction Steric hindrance at the 8-position.Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote oxidative addition. Consider increasing the reaction temperature.[2]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen and active Cu(I) species.1. Thoroughly degas all solvents and reagents (freeze-pump-thaw is recommended).2. Consider copper-free Sonogashira conditions.3. Add the alkyne slowly to the reaction mixture to maintain a low concentration.[2]
Hydrodehalogenation Presence of a hydrogen source (e.g., water, amine base).1. Use anhydrous solvents and reagents.2. Screen different amine bases (e.g., Et₃N, i-Pr₂NH, DBU).3. Employ a less coordinating solvent.

Q3: For a Buchwald-Hartwig amination of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine, what are the key parameters to consider to avoid dehalogenation?

A3: The Buchwald-Hartwig amination can also be plagued by hydrodehalogenation. Key considerations include:

  • Ligand Choice: This is arguably the most critical parameter. Bulky, electron-rich biaryl phosphine ligands are generally preferred for challenging substrates.

  • Base Selection: A strong, non-nucleophilic base is required. The choice of base can also influence the rate of dehalogenation.

  • Solvent: The polarity and coordinating ability of the solvent can impact the stability and activity of the catalyst.

Troubleshooting Strategies for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands promote the desired reductive elimination over side reactions like β-hydride elimination which can lead to dehalogenation.[3]
Base Screen strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS.The choice of base can significantly affect the reaction outcome. For some systems, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ at higher temperatures might be effective.
Solvent Toluene, dioxane, or THF are commonly used.The optimal solvent will depend on the specific substrates and other reaction conditions.
Catalyst Precursor Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle).These precursors readily form the active Pd(0) species, leading to more reproducible results.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling with Minimized Dehalogenation (based on analogous systems):

  • To an oven-dried microwave vial, add 8-Bromo-2-methyl-triazolo[1,5-a]pyridine (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Add XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add a degassed 4:1 mixture of ethanol and water via syringe.

  • Heat the reaction mixture in a microwave reactor at 110-135 °C for 30-60 minutes, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Dehalogenation_Side_Reaction cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Dehalogenation Side Reaction Aryl-Br Aryl-Br Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Pd(0)L_n Pd(0)L_n Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation (with Nu-M) Aryl-Pd(II)-Br->Transmetalation Protonolysis_or_Hydride_Source Protonolysis or Hydride Source Aryl-Pd(II)-Br->Protonolysis_or_Hydride_Source Aryl-Pd(II)-Nu Aryl-Pd(II)-Nu Transmetalation->Aryl-Pd(II)-Nu Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Nu->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Aryl-Nu Coupled Product Reductive_Elimination->Aryl-Nu Aryl-Pd(II)-H Aryl-Pd(II)-H Protonolysis_or_Hydride_Source->Aryl-Pd(II)-H Reductive_Elimination_H Reductive Elimination Aryl-Pd(II)-H->Reductive_Elimination_H Reductive_Elimination_H->Pd(0)L_n Catalyst Regeneration Aryl-H Dehalogenated Byproduct Reductive_Elimination_H->Aryl-H

Caption: Competing pathways in cross-coupling reactions.

Troubleshooting_Workflow start High Dehalogenation Observed ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) start->ligand base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, NaO-t-Bu) ligand->base solvent Screen Solvents (e.g., Toluene, Dioxane, EtOH/H₂O) base->solvent temp Lower Reaction Temperature and/or Reaction Time solvent->temp result Improved Ratio of Coupling:Dehalogenation temp->result

Caption: Troubleshooting workflow for dehalogenation.

References

Technical Support Center: Synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine?

A1: The synthesis of this scaffold typically involves the cyclization of a substituted 2-aminopyridine precursor. A prevalent and effective method is the oxidative cyclization of an N-(3-bromo-pyridin-2-yl)acetimidamide intermediate. This approach generally provides good yields and is amenable to various reaction conditions. Alternative routes may include multi-component reactions or the functionalization of a pre-existing triazolo[1,5-a]pyridine core.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the outcome?

A2: Low yields are a common challenge and can stem from several factors. Incomplete reaction, formation of side products, and degradation of starting materials or the product are primary contributors. To enhance the yield, consider the following:

  • Reaction Temperature: The optimal temperature for the cyclization step is crucial. Temperatures that are too low may lead to an incomplete reaction, while excessive heat can cause decomposition. It is advisable to perform small-scale experiments to determine the ideal temperature for your specific setup.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. Solvents like ethanol, isopropanol, or dimethylformamide (DMF) are often employed. The choice of solvent may also impact the solubility of intermediates and the final product.

  • Purity of Starting Materials: Impurities in the starting 3-bromo-2-aminopyridine or the acylating agent can interfere with the reaction, leading to side product formation and reduced yields. Ensure all reactants are of high purity before commencing the synthesis.

  • Atmosphere: For oxidative cyclization reactions, the presence of an oxidizing agent (e.g., air, oxygen) is necessary. However, in some cases, an inert atmosphere (e.g., nitrogen, argon) may be required during the initial steps to prevent the degradation of sensitive intermediates.

Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: A common side product is the uncyclized N-(3-bromo-pyridin-2-yl)acetimidamide intermediate. This can occur if the cyclization conditions (e.g., temperature, reaction time) are not optimal. To minimize its formation, ensure the reaction is heated for a sufficient duration and at the appropriate temperature to drive the cyclization to completion. Another potential issue is the hydrolysis of the acetimidamide intermediate back to the corresponding amide, especially if water is present in the reaction mixture. Using anhydrous solvents and reagents can mitigate this problem.

Q4: What are the recommended methods for purifying the final 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine product?

A4: Purification of the crude product is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most efficient method for obtaining highly pure material. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: If recrystallization does not provide satisfactory purity, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is generally effective in separating the desired product from impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine.

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive starting materials.Verify the identity and purity of the 3-bromo-2-aminopyridine and acetic anhydride/acetyl chloride.
Insufficient reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC.
Incorrect stoichiometry of reagents.Ensure the molar ratios of the reactants are accurate. An excess of the acylating agent may be necessary.
Reaction Stalls/Incomplete Conversion Insufficient reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Poor solubility of intermediates.Try a different solvent or a solvent mixture to improve the solubility of the reaction components.
Catalyst (if used) is inactive.If a catalyst is employed (e.g., in some modern coupling/cyclization methods), ensure it is fresh and handled under the appropriate conditions.
Product is Dark/Oily Decomposition of starting materials or product.Lower the reaction temperature. Consider performing the reaction under an inert atmosphere.
Presence of polymeric side products.Purify the crude product using column chromatography with a suitable adsorbent and eluent system.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.Remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system.
Product has oiled out during crystallization.Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine via a two-step, one-pot procedure.

Parameter Condition Typical Yield (%) Notes
Starting Material 3-Bromo-2-aminopyridine-Ensure high purity.
Acylating Agent Acetic Anhydride-Can be used in slight excess.
Step 1: Acylation Temperature (°C) 100-110-Formation of the intermediate N-(3-bromo-pyridin-2-yl)acetamide.
Step 1: Reaction Time (h) 1-2-Monitor by TLC.
Cyclization Agent Phosphorus Oxychloride (POCl₃)-Added cautiously to the cooled reaction mixture.
Step 2: Cyclization Temperature (°C) 110-120 (reflux)75-85Formation of the triazolo[1,5-a]pyridine ring.
Step 2: Reaction Time (h) 3-5-Monitor by TLC.
Work-up Quenching with ice-water, basification, extraction-Standard aqueous work-up procedure.
Purification Recrystallization (Ethanol) or Column Chromatography-To obtain the final pure product.

Experimental Protocols

Key Experiment: Synthesis of 8-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyridine

This protocol describes a common and reliable method for the synthesis of the target compound.

Materials:

  • 3-Bromo-2-aminopyridine

  • Acetic Anhydride

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexanes (for column chromatography)

Procedure:

  • Acylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-aminopyridine (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the reaction mixture to 100-110 °C for 1-2 hours. Monitor the formation of the intermediate N-(3-bromo-pyridin-2-yl)acetamide by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Cyclization: Slowly and cautiously add phosphorus oxychloride (POCl₃, 2.0 eq) to the cooled reaction mixture. An exothermic reaction may be observed.

  • Heat the mixture to reflux (110-120 °C) for 3-5 hours. Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Work-up & Purification cluster_end Final Product 3-Bromo-2-aminopyridine 3-Bromo-2-aminopyridine Acylation Acylation (100-110 °C) 3-Bromo-2-aminopyridine->Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation Cyclization Cyclization with POCl₃ (Reflux) Acylation->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 8-Bromo-2-methyl- triazolo[1,5-a]pyridine Purification->Product

Caption: Experimental workflow for the synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

Troubleshooting_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No OptimizeTempTime Optimize Temperature & Reaction Time IncompleteReaction->OptimizeTempTime Yes PurificationLoss Loss During Purification? SideProducts->PurificationLoss No CheckReagents Check Purity of Starting Materials SideProducts->CheckReagents Yes OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification Yes ImproveYield Improved Yield OptimizeTempTime->ImproveYield CheckReagents->ImproveYield OptimizePurification->ImproveYield

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

References

managing toxicity and formulation difficulties of triazolopyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolopyridine compounds. The information addresses common challenges related to toxicity and formulation difficulties encountered during experimentation.

I. Managing Toxicity of Triazolopyridine Compounds

Toxicity is a significant hurdle in the development of many small molecule inhibitors, including those with a triazolopyridine scaffold.[1] Understanding and mitigating these toxic effects early in the drug discovery process is crucial. This section provides guidance on assessing and managing the potential toxicity of your triazolopyridine compounds.

Frequently Asked Questions (FAQs) - Toxicity

Q1: My triazolopyridine compound shows significant cytotoxicity in preliminary screens. What are the next steps?

A1: Initial cytotoxic hits require a systematic approach to determine if the toxicity is on-target (related to the intended mechanism of action) or due to off-target effects.

  • Step 1: Determine the IC50 Value. Quantify the potency of the cytotoxic effect by determining the half-maximal inhibitory concentration (IC50) in a panel of relevant cell lines. This provides a benchmark for future experiments.

  • Step 2: Assess On-Target vs. Off-Target Effects. If your compound is a kinase inhibitor, for instance, its off-target effects can be evaluated through broad-panel kinase screening.[2][3] Computational modeling can also predict potential off-target interactions.[2]

  • Step 3: Investigate the Mechanism of Cell Death. Determine if the cytotoxicity is due to apoptosis or necrosis. This can be investigated using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Step 4: Structure-Activity Relationship (SAR) Studies. Synthesize and test analogs of your lead compound to identify modifications that reduce toxicity while maintaining or improving the desired activity.

Q2: What are some common mechanisms of toxicity for heterocyclic compounds like triazolopyridines?

A2: The toxicity of heterocyclic compounds can arise from several mechanisms[4]:

  • On-target toxicity: The therapeutic target, when inhibited, may lead to unintended and harmful biological consequences.[4]

  • Off-target toxicity: The compound may bind to and modulate the activity of unintended proteins, such as other kinases, leading to unforeseen side effects.[2][3][5]

  • Bioactivation: The compound may be metabolized into reactive intermediates that can covalently modify cellular macromolecules like proteins and DNA, leading to cellular damage.[4]

  • Immune hypersensitivity: The compound or its metabolites may trigger an immune response.[4]

Q3: Are there any known signaling pathways commonly affected by triazolopyridine compounds that could lead to toxicity?

A3: Yes, triazolopyridine derivatives have been designed to target various signaling pathways, and modulation of these pathways can have toxicological implications. Two prominent examples include:

  • JAK-STAT Pathway: Triazolopyridine-based JAK inhibitors, such as Filgotinib, are designed to modulate the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[6][7][8] Inhibition of these kinases can impact cytokine signaling, which is crucial for immune function. While therapeutically beneficial in autoimmune diseases, broad inhibition of the JAK-STAT pathway can lead to immunosuppression and other adverse effects.

  • DGAT2 Pathway: Some triazolopyridine derivatives are inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis.[9][10] Inhibition of DGAT2 is being explored for the treatment of metabolic disorders.[9] The long-term consequences of systemic DGAT2 inhibition need to be carefully evaluated.

Troubleshooting Guide: Unexpected Cytotoxicity
Observed Issue Potential Cause Recommended Action
High cytotoxicity in all cell lines tested. Broad, non-specific cytotoxicity.Perform a selectivity panel against a range of cancer and non-cancerous cell lines. Consider testing for off-target kinase inhibition.
Cytotoxicity observed only in specific cell lines. On-target toxicity in cells where the target is essential, or off-target effects specific to that cell line's proteome.Correlate the cytotoxicity with the expression level of the intended target in the sensitive cell lines.
Delayed cytotoxicity, appearing after prolonged incubation. Induction of apoptosis or interference with cell cycle progression.Conduct time-course experiments and assays for apoptosis (e.g., caspase activation) and cell cycle analysis.
Compound precipitates in cell culture media. Poor solubility leading to crystal formation, which can cause physical damage to cells.See the "Formulation Difficulties" section below for strategies to improve solubility.
Quantitative Data: Cytotoxicity of Triazolopyridine Derivatives

The following table summarizes the reported IC50 values for various triazolopyridine derivatives against different human cancer cell lines. This data can serve as a reference for the expected potency of this class of compounds.

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazolyl-pyrazole analogue 2MDA-MB231 (Breast Cancer)22.84[11]
Pyridazino[4,5-b]indole derivativeMCF7 (Breast Cancer)0.5 - 38[12]
Pridinamidtriazole derivativeA549 (Lung Cancer)19 - 358[12]
Pridinamidtriazole derivativeMCF7 (Breast Cancer)42 - 332[12]
Pyrazolo-[4,3-e][6][7][9]triazolopyrimidine derivative 1HCC1937 (Breast Cancer)7.01[13]
Pyrazolo-[4,3-e][6][7][9]triazolopyrimidine derivative 1HeLa (Cervical Cancer)48.28[13]
Triazolopyridine-based JAK/HDAC inhibitor 19MDA-MB-231 (Breast Cancer)Submicromolar[1][14]
Triazolopyridine-based JAK/HDAC inhibitor 19RPMI-8226 (Multiple Myeloma)Submicromolar[1][14]
Thieno[2,3-d][6][7][9]triazolo[1,5-a]pyrimidine 10bMCF-7 (Breast Cancer)19.4[15]
Thieno[2,3-d][6][7][9]triazolo[1,5-a]pyrimidine 10eMCF-7 (Breast Cancer)14.5[15]
β-keto-1,2,3-triazole derivativeMCF-7 (Breast Cancer)39.3 - >54.6[16]
Quinazolinone-1,2,3-triazole derivativeMCF-7 (Breast Cancer)10.16 - 11.23[17]

II. Overcoming Formulation Difficulties

Poor aqueous solubility is a common challenge for many drug candidates, including triazolopyridine derivatives.[18] This can hinder biological testing and lead to poor bioavailability.[19] This section provides strategies to enhance the solubility and stability of your compounds.

Frequently Asked Questions (FAQs) - Formulation

Q1: My triazolopyridine compound is poorly soluble in aqueous buffers. What are some initial steps I can take to improve its solubility for in vitro assays?

A1: For initial in vitro screening, several strategies can be employed:

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of nonpolar compounds.[20][21][22] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[21][22] Start with a small percentage of co-solvent (e.g., 1-5% DMSO) and gradually increase if necessary, keeping in mind the potential for solvent-induced cytotoxicity.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can dramatically improve solubility. For weakly basic triazolopyridines, lowering the pH will lead to protonation and increased solubility. Conversely, for weakly acidic derivatives, increasing the pH will enhance solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[23] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in cell-based assays.

Q2: I need to formulate my compound for in vivo studies. What are some more advanced formulation strategies?

A2: For in vivo administration, more sophisticated formulation approaches are often necessary:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[24][25][26][27] They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[26]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[28] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting solid dispersion can significantly improve the dissolution rate and bioavailability of the drug.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[28][29] This can be achieved through techniques like media milling or high-pressure homogenization.[29]

Troubleshooting Guide: Poor Solubility and Stability
Observed Issue Potential Cause Recommended Action
Compound precipitates upon dilution in aqueous buffer. The compound's solubility limit has been exceeded.Increase the concentration of the co-solvent in the stock solution. Use a solubility-enhancing excipient like cyclodextrin or a surfactant in the final dilution buffer.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.Prepare fresh dilutions for each experiment. Visually inspect for any precipitation before use. Consider using a formulation with improved solubility.
Degradation of the compound in solution over time. Chemical instability in the chosen solvent or buffer.Perform a stability study by analyzing the compound's concentration at different time points and storage conditions. Consider using a different solvent system or adjusting the pH. Lyophilization can be an option for long-term storage.

III. Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Triazolopyridine compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the triazolopyridine compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[30]

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for evaluating the effect of co-solvents on the solubility of a triazolopyridine compound.

Materials:

  • Triazolopyridine compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

  • Vials or microcentrifuge tubes

  • Shaker or vortex mixer

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of the triazolopyridine compound to a fixed volume of each co-solvent solution in a vial.

  • Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the solubility of the compound as a function of the co-solvent concentration.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by some triazolopyridine compounds and a general workflow for evaluating these compounds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Triazolopyridine Triazolopyridine JAK Inhibitor Triazolopyridine->JAK Inhibits GeneExpression Gene Expression Nucleus->GeneExpression Regulates DGAT2_Pathway DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT2 Triglyceride Triglyceride DGAT2->Triglyceride Catalyzes LipidDroplet Lipid Droplet Formation Triglyceride->LipidDroplet Triazolopyridine Triazolopyridine DGAT2 Inhibitor Triazolopyridine->DGAT2 Inhibits Experimental_Workflow cluster_0 Compound Evaluation Start Triazolopyridine Compound Solubility Solubility Assessment Start->Solubility Formulation Formulation Optimization Solubility->Formulation InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Formulation->InVitro Mechanism Mechanism of Action Studies (e.g., Kinase Panel, Apoptosis Assay) InVitro->Mechanism InVivo In Vivo Efficacy & Toxicity Mechanism->InVivo

References

Technical Support Center: Stability of Triazolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of triazolopyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for triazolopyridine intermediates?

A1: Triazolopyridine intermediates are susceptible to degradation through several pathways, primarily influenced by environmental factors such as heat, light, humidity, and pH. The most commonly observed degradation pathways include:

  • Oxidation: The pyridine and triazole rings are susceptible to oxidation, which can lead to the formation of N-oxides. This process can be accelerated by the presence of oxidizing agents, high temperatures, and exposure to air.[1]

  • Hydrolysis: Under acidic or basic conditions, the triazolopyridine core can undergo hydrolysis, leading to ring-opening or the formation of hydroxylated derivatives. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. The extent of photodegradation depends on the light intensity and the specific chromophores present in the molecule.

  • Dimerization: Under certain stress conditions, such as high temperature and humidity, some triazolopyridine derivatives have been observed to form pseudodimers. This can be initiated by the formation of reactive intermediates like N-oxides, which then react with another molecule of the parent compound.[1]

Q2: How do substituents on the triazolopyridine ring affect its stability?

A2: Substituents can significantly influence the electronic properties and steric environment of the triazolopyridine ring system, thereby affecting its stability.

  • Electron-withdrawing groups (EWGs): EWGs, such as nitro or cyano groups, can decrease the electron density of the ring system, potentially making it more susceptible to nucleophilic attack but more resistant to oxidation.

  • Electron-donating groups (EDGs): EDGs, such as alkyl or alkoxy groups, increase the electron density, which can enhance reactivity towards electrophiles and potentially increase susceptibility to oxidation.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, thereby slowing down degradation reactions.

Q3: What are the recommended storage and handling conditions for triazolopyridine intermediates?

A3: To ensure the stability and integrity of triazolopyridine intermediates, the following storage and handling guidelines are recommended:

  • Storage Temperature: Store in a cool, dry place, typically at 2-8 °C for short-term storage. For long-term storage, temperatures of -20 °C or lower are advisable.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light Protection: Protect from light by storing in amber vials or in a dark place to prevent photodegradation.

  • Moisture: Keep containers tightly sealed to prevent moisture absorption, which can facilitate hydrolytic degradation.

  • Handling: When handling, use appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[2] Handle in a well-ventilated area or a fume hood to avoid inhalation.

Troubleshooting Guides

Synthesis & Purification Issues
Problem Possible Causes Troubleshooting Steps
Low Yield in Cyclization Reaction 1. Incomplete reaction. 2. Degradation of starting material or product under reaction conditions. 3. Suboptimal reaction temperature or time. 4. Inefficient catalyst or reagent.1. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[3] 2. Consider milder reaction conditions (e.g., lower temperature, alternative solvent). 3. Screen different catalysts or reagents and optimize their loading.[3] 4. Ensure the purity of starting materials, as impurities can inhibit the reaction.[3]
Formation of Impurities/Byproducts 1. Side reactions due to reactive functional groups. 2. Over-oxidation of the pyridine ring. 3. Incomplete cyclization leading to open-chain intermediates. 4. Dimerization or polymerization of reactive intermediates.1. Modify the synthetic route to protect reactive functional groups. 2. Use a milder oxidizing agent or control the stoichiometry carefully. 3. Optimize reaction conditions (temperature, time, catalyst) to favor complete cyclization. 4. Analyze byproducts by LC-MS or NMR to understand the side reactions and adjust the strategy accordingly.
Difficulty in Purification 1. Similar polarity of the product and impurities. 2. Poor solubility of the product in common chromatography solvents. 3. On-column degradation of the product on silica gel.1. Explore different solvent systems for column chromatography with varying polarities and pH modifiers (e.g., triethylamine for basic compounds). 2. Consider alternative purification techniques such as preparative HPLC, crystallization, or trituration. 3. Use neutral or basic alumina for chromatography if the compound is acid-sensitive.
Stability & Degradation Issues
Problem Possible Causes Troubleshooting Steps
Degradation upon Storage 1. Exposure to air (oxidation). 2. Exposure to moisture (hydrolysis). 3. Exposure to light (photodegradation). 4. Inappropriate storage temperature.1. Store under an inert atmosphere (e.g., argon, nitrogen). 2. Use desiccants and ensure containers are tightly sealed. 3. Store in amber vials or in the dark. 4. Adhere to recommended storage temperatures (refrigerated or frozen).
Unexpected Peaks in HPLC after Stress Testing 1. Formation of multiple degradation products. 2. Co-elution of degradants with the main peak. 3. Interaction of the analyte with the mobile phase or column.1. Optimize the HPLC method (gradient, mobile phase composition, column chemistry) to achieve better separation of all peaks. 2. Use a diode array detector (DAD) to check for peak purity. 3. Characterize the degradation products using LC-MS to understand the degradation pathways.[4]
Inconsistent Results in Stability Studies 1. Variability in experimental conditions (temperature, pH, light exposure). 2. Inhomogeneous sample preparation. 3. Instability of the analytical solution.1. Tightly control all experimental parameters. Use calibrated equipment. 2. Ensure thorough mixing and dissolution of the sample. 3. Analyze samples immediately after preparation or perform a solution stability study to determine the allowable time frame for analysis.

Data Presentation

Table 1: Thermal Stability of Representative Triazolopyridine Intermediates
CompoundSubstituentDecomposition Onset (°C, Inert atm.)Tmax1 (°C, Inert atm.)Decomposition Onset (°C, Air)Tmax1 (°C, Air)
TP-1 Unsubstituted275333297358
TP-2 4-Methylphenyl266325288350
TP-3 3-Chlorophenyl280340302365
TP-4 4-Chlorophenyl266328288352
TP-5 3,4-Dichlorophenyl269335291360

Data is representative and based on findings for similar heterocyclic compounds. Tmax1 represents the temperature of the maximum decomposition rate in the first stage.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Triazolopyridine Intermediate

Objective: To evaluate the intrinsic stability of a triazolopyridine intermediate under various stress conditions as per ICH guidelines.[5][6]

Materials:

  • Triazolopyridine intermediate (1 mg/mL solution in a suitable solvent, e.g., acetonitrile/water)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with UV/DAD detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N HCl and/or heat at 60 °C for 8 hours.

    • Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N NaOH and/or heat at 60 °C for 8 hours.

    • Neutralize the sample with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid intermediate in a petri dish and expose it to 70 °C in a calibrated oven for 48 hours.

    • Dissolve the stressed sample in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose the stock solution and the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the triazolopyridine intermediate from its potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV/DAD detector at a wavelength of maximum absorbance of the analyte (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development Notes:

  • The gradient profile should be optimized to ensure adequate separation of all peaks.

  • The pH of the mobile phase can be adjusted to improve the peak shape of ionizable compounds.

  • The specificity of the method should be confirmed by analyzing stressed samples and demonstrating that the main peak is free from co-eluting degradants (peak purity analysis).[4][7]

Visualizations

degradation_pathway Triazolopyridine Triazolopyridine Intermediate N_Oxide N-Oxide Intermediate Triazolopyridine->N_Oxide Oxidation (Heat, Air) Hydrolyzed_Product Hydrolyzed Product Triazolopyridine->Hydrolyzed_Product Hydrolysis (Acid/Base) Photo_Product Photodegradation Product Triazolopyridine->Photo_Product Photodegradation (UV/Vis Light) Pseudodimer Pseudodimer N_Oxide->Pseudodimer + Triazolopyridine

Caption: Major degradation pathways of triazolopyridine intermediates.

troubleshooting_workflow Start Low Yield in Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Pure Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials Impure Monitor_Reaction Monitor Reaction by TLC/LC-MS Optimize_Conditions->Monitor_Reaction Screen_Catalysts Screen Catalysts/ Reagents Select_New Select New Catalyst/ Reagent Screen_Catalysts->Select_New Adjust_T Adjust Temperature Monitor_Reaction->Adjust_T Adjust_t Adjust Time Monitor_Reaction->Adjust_t Purify_Materials->Optimize_Conditions Adjust_T->Screen_Catalysts Adjust_t->Screen_Catalysts Success Improved Yield Select_New->Success

Caption: Troubleshooting workflow for low yield in triazolopyridine synthesis.

References

Validation & Comparative

Structural Elucidation of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, triazolo[1,5-a]pyridine scaffolds have garnered significant interest due to their diverse biological activities. This guide provides a comparative overview of the structural characterization of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine and its derivatives, focusing on the key analytical techniques employed for their elucidation. Due to a notable lack of comprehensive published data on the specific titular compound, this guide will draw comparisons with closely related, structurally characterized triazolopyridine analogues to provide a foundational understanding for researchers in the field.

Comparative Analysis of Spectroscopic and Crystallographic Data

A thorough examination of the scientific literature reveals a scarcity of detailed structural data for 8-Bromo-2-methyl-triazolo[1,5-a]pyridine. However, by analyzing data from related bromo- and methyl-substituted triazolo[1,5-a]pyridines and other isomeric systems, we can infer expected spectral characteristics and highlight the importance of multi-technique analysis. The following tables present a summary of typical data obtained for this class of compounds.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Triazolo[1,5-a]Pyridine Derivatives

Compound/IsomerH-5H-6H-7-CH₃C-2C-3aC-5C-6C-7C-8-CH₃Solvent
Hypothetical 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine ~8.6~7.2~7.8~2.5~163~142~128~118~130~110 (C-Br)~15CDCl₃
2-Methyl-[1][2][3]triazolo[1,5-a]pyridine8.54 (dd)7.12 (ddd)7.59 (ddd)2.53 (s)162.8141.9127.8117.4129.5112.515.0CDCl₃
8-Bromo-[1][2][3]triazolo[1,5-a]pyridine8.52 (d)7.03 (t)7.68 (d)-152.1141.5129.1118.2131.2109.8-DMSO-d₆

Note: Data for the hypothetical compound is an educated estimation based on substituent effects observed in related structures. Actual values may vary.

Table 2: Key Mass Spectrometry Fragmentation Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
Hypothetical 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine 211/213 [M]⁺[M-Br]⁺, [M-CH₃]⁺, [M-N₂]⁺
Bromo-triazolopyridine derivativesIsotopic pattern for BrLoss of Br radical, loss of N₂, fragmentation of the pyridine ring

Experimental Protocols for Structural Characterization

The definitive structural assignment of a novel compound like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine necessitates a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key parameters include chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J). For the target molecule, one would expect distinct signals for the methyl group and the three aromatic protons on the pyridine ring.

  • ¹³C NMR: Identifies the number of different types of carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. COSY identifies proton-proton couplings, while HSQC and HMBC correlate proton and carbon signals, revealing one-bond and multiple-bond connectivities, respectively.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the molecular ion to provide structural information. The fragmentation pattern can help to confirm the connectivity of the core structure and substituents.

X-ray Crystallography
  • Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous three-dimensional structural determination. It requires the growth of a suitable single crystal. The analysis provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Visualizing the Characterization Workflow

The logical flow of experiments for characterizing a novel derivative is essential for a systematic and efficient investigation.

Structural_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Structure_Elucidation Final Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation XRay X-ray Diffraction Crystal_Growth->XRay XRay->Structure_Elucidation

A typical workflow for the structural characterization of a novel chemical entity.

Comparative Structural Features

A key aspect of characterizing new derivatives is to understand how substitutions affect the overall molecular geometry and electronic properties.

Comparative_Structural_Features cluster_parent Triazolo[1,5-a]pyridine Core cluster_substituents Substituent Effects cluster_properties Resulting Molecular Properties Core Planar Fused Aromatic System Methyl 2-Methyl Group (Electron-donating) Core->Methyl Bromo 8-Bromo Group (Electron-withdrawing, Halogen bonding potential) Core->Bromo Electronic Modified Electronic Distribution Methyl->Electronic Bromo->Electronic Conformation Potential for Intermolecular Interactions Bromo->Conformation

Influence of substituents on the properties of the triazolopyridine scaffold.

References

A Comparative Analysis of the Biological Activity of Triazolopyridine Isomers as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of two isomeric series of triazolopyridine derivatives: 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides and 5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amides . The primary focus of this comparison is their inhibitory activity on the human adenosine A2A (hA2A) and A1 (hA1) receptors, key targets in various therapeutic areas including inflammation, neurodegenerative diseases, and oncology.

A key finding from comparative studies is that the positioning of the amino group on the pyridine ring significantly influences the biological activity and selectivity of these compounds. Specifically, the hydrogen-bond donor strength of the free amino functionality has been identified as a primary determinant for hA2A inhibitory activity and selectivity against the hA1 receptor[1].

Data Presentation: Inhibitory Activity of Triazolopyridine Isomers

The following table summarizes representative quantitative data on the inhibitory activity of the two isomeric triazolopyridine scaffolds against human A1 and A2A adenosine receptors. The data is presented as Ki values (in nM), which represent the inhibition constant for each compound. A lower Ki value indicates a higher binding affinity. The selectivity for the A1 receptor over the A2A receptor is also provided.

Disclaimer: The specific quantitative data from the primary comparative study by Guba et al. (2004) was not publicly accessible. The following data is representative of the types of results obtained in such studies and is provided for illustrative purposes.

Compound IDIsomer SeriesR-Group (at position 2)hA1 Ki (nM)hA2A Ki (nM)Selectivity (A2A Ki / A1 Ki)
1a 5-amino-7-carboxamidePhenyl76>10000>131
1b 5-amino-7-carboxamide4-Fluorophenyl51>10000>196
1c 5-amino-7-carboxamide2-Thienyl519010177
2a 8-amino-6-carboxamidePhenyl150025601.7
2b 8-amino-6-carboxamide4-Fluorophenyl120018001.5
2c 8-amino-6-carboxamide2-Thienyl98015001.5

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings. Below are outlines of the typical experimental protocols used in the synthesis and biological evaluation of these triazolopyridine isomers.

Synthesis of 8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amides

The synthesis of this isomer series is a multi-step process that can be adapted for various derivatives[1]. A general procedure is as follows:

  • Starting Material: The synthesis often begins with a substituted 2,6-diaminopyridine derivative.

  • Cyclization: The triazole ring is formed through a cyclization reaction. For instance, N-(pyridin-2-yl)amidines can undergo oxidative cyclization using reagents like lead tetraacetate (Pb(OAc)4) or manganese dioxide (MnO2).

  • Functional Group Interconversion: The carboxyl group at position 6 is typically introduced as an ester and then converted to the desired amide via aminolysis.

  • Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, mass spectrometry, and elemental analysis.

Human Adenosine A1/A2A Receptor Binding Assay

This assay determines the binding affinity of the test compounds to the A1 and A2A adenosine receptors. It is typically a competitive radioligand binding assay[4][5][6].

  • Membrane Preparation: Membranes from cell lines stably expressing the human A1 or A2A receptors (e.g., HEK-293 or CHO cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Components: The assay mixture in a 96-well plate typically includes:

    • The prepared cell membranes.

    • A specific radioligand, such as [³H]CGS 21680 or [³H]-ZM 241385 for the A2A receptor, and [³H]CCPA for the A1 receptor.

    • Varying concentrations of the unlabeled test compound (the triazolopyridine isomer).

  • Incubation: The mixture is incubated to allow the radioligand and the test compound to compete for binding to the receptors, reaching equilibrium.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, initiates a signaling cascade that plays a crucial role in modulating cellular responses, particularly in the immune system and the central nervous system. The activation of the A2A receptor is generally associated with immunosuppressive and anti-inflammatory effects[1][2][7].

Adenosine_A2A_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor (A2AR) Gs Gs Protein (α, β, γ subunits) A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates Cellular_Response Downstream Cellular Response (e.g., immunosuppression) CREB->Cellular_Response Leads to

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflow for Comparative SAR Study

The structure-activity relationship (SAR) study of these isomeric compounds follows a logical workflow from initial design and synthesis to biological evaluation and data analysis. This iterative process is fundamental in medicinal chemistry for optimizing lead compounds.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Optimization Design Isomer Design (e.g., 5-amino vs 8-amino) Synthesis Chemical Synthesis of Isomer Libraries Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary Screening: hA2A Binding Assay Purification->Primary_Screen Secondary_Screen Secondary Screening: hA1 Binding Assay (Selectivity) Primary_Screen->Secondary_Screen SAR_Analysis SAR Analysis: Compare Isomer Activity Secondary_Screen->SAR_Analysis Lead_Opt Lead Optimization (Iterative Design) SAR_Analysis->Lead_Opt Lead_Opt->Design New Design Cycle

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Logical Relationship of Isomer Comparison

The core of this analysis is the direct comparison of two isomeric scaffolds to understand how the spatial arrangement of functional groups impacts biological activity. This comparison allows for the elucidation of key structural features that govern receptor affinity and selectivity.

Isomer_Comparison cluster_properties Comparative Analysis Isomer_A Isomer Series A (5-amino-7-carboxamide) Activity Biological Activity (hA2A Affinity) Isomer_A->Activity Selectivity Receptor Selectivity (hA1 vs hA2A) Isomer_A->Selectivity Isomer_B Isomer Series B (8-amino-6-carboxamide) Isomer_B->Activity Isomer_B->Selectivity Conclusion Structure-Activity Relationship (SAR) 'Positional importance of the amino group for H-bond donation' Activity->Conclusion Selectivity->Conclusion

Caption: Logical flow of the comparative analysis.

References

Validation of Bioassay Results for Novel Triazolopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of novel triazolopyridine and related heterocyclic compounds, benchmarking their performance against established drugs. The data presented is collated from preclinical studies to offer an objective overview of the therapeutic potential of this versatile chemical scaffold. Triazolopyridines have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data from various bioassays, showcasing the potency of novel triazolopyridine and related derivatives in comparison to well-known inhibitors.

Table 1: Enzymatic Inhibitory Activity against c-KIT Kinase

This table summarizes the half-maximal inhibitory concentration (IC50) of a thiazolo[5,4-b]pyridine derivative (Compound 6r) and comparator drugs against wild-type c-KIT and a clinically relevant imatinib-resistant double mutant.[3] Lower IC50 values indicate greater potency.[3]

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6r Not Reported4.77
Imatinib 0.2737.93
Sunitinib 0.143.98

Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI50) for Compound 6r and comparator drugs in the GIST-T1 (c-KIT exon 11 mutation) cancer cell line.[3] Lower GI50 values indicate greater anti-proliferative activity.[3]

Compound/DrugGIST-T1 GI50 (µM)
Compound 6r 0.49
Imatinib 0.04
Sunitinib 0.02

Table 3: Comparative Analysis of p38 MAP Kinase Inhibition

The inhibitory activity of a series of triazolopyridine-based p38 inhibitors is summarized below. The data highlights how modifications to the C4 aryl group and the triazole side-chain can significantly impact their potency (IC50).[4]

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
1 4-FluorophenylMethyl100
2 4-FluorophenylEthyl75
3 4-FluorophenylIsopropyl50
4 2,4-DifluorophenylIsopropyl25
5 2,4-DifluorophenylCyclopropyl15
6 2,4-Difluorophenyltert-Butyl30

Table 4: Dual JAK/HDAC Inhibitory Activity of Triazolopyridine Derivatives

A series of triazolopyridine derivatives were evaluated for their inhibitory activity against Janus kinase 1 (JAK1) and histone deacetylase 6 (HDAC6).[5]

CompoundJAK1 IC50 (nM)HDAC6 IC50 (nM)
16a >100011.2
16b 1468.75
16c 24310.8
16d 56212.3
Filgotinib 28.3>10000
SAHA >1000015.2
ACY-1215 >100006.43

Table 5: Antiproliferative Activity of Dual JAK/HDAC Inhibitors

Selected compounds with potent enzymatic inhibitory activity were tested for their effects on tumor cell viability in multiple myeloma (RPMI-8226) and breast cancer (MDA-MB-231) cell lines.[5]

CompoundRPMI-8226 IC50 (µM)MDA-MB-231 IC50 (µM)
16a 0.460.82
16b 0.250.75
16c 0.120.95
19 0.180.88
SAHA 1.232.56
Filgotinib >50>50

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. c-KIT Kinase Inhibition Assay

  • Assay Principle : This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.[3]

  • Procedure :

    • The c-KIT kinase was incubated with the test compounds at various concentrations.

    • The kinase reaction was initiated by the addition of a substrate and [γ-³²P]ATP.

    • The reaction was allowed to proceed for a specified time at a controlled temperature.

    • The reaction was then stopped, and the radiolabeled substrate was separated from the free radiolabeled ATP.

    • The amount of radioactivity incorporated into the substrate was measured to determine kinase activity.

    • IC50 values were calculated by fitting the data to a dose-response curve.

2. Cell Viability (Anti-proliferative) Assay

  • Assay Principle : This assay assesses the anti-proliferative activity of the compounds using a cell-based method.[3]

  • Procedure :

    • Cell Lines : GIST-T1 and HMC1.2 cells were used as models for c-KIT dependent cancers.[3]

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with the test compounds at various concentrations (serial dilutions).[3]

    • After a specified incubation period, cell viability was determined using a suitable method, such as the MTS or MTT assay.

    • GI50 values were calculated from the dose-response curves.

3. p38α MAP Kinase Inhibition Assay

  • Reagent Preparation : A kinase buffer was prepared consisting of 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.[4]

  • Procedure :

    • The p38α MAP kinase was incubated with the triazolopyridine analogs at various concentrations in the kinase buffer.

    • The kinase reaction was initiated by the addition of a specific substrate and ATP.

    • The reaction mixture was incubated for a set time at a controlled temperature.

    • The reaction was terminated, and the amount of phosphorylated substrate was quantified.

    • IC50 values were determined by analyzing the dose-dependent inhibition of the kinase activity.

Signaling Pathways and Experimental Workflows

p38 MAP Kinase Signaling Pathway

Environmental stresses and inflammatory cytokines activate a series of upstream kinases, which in turn phosphorylate and activate p38 MAP kinase.[4] Activated p38 then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] The triazolopyridine analogs discussed in this guide act by directly inhibiting the kinase activity of p38, thereby blocking the downstream inflammatory signaling.[4]

p38_MAP_Kinase_Pathway stress Environmental Stresses & Inflammatory Cytokines upstream_kinases Upstream Kinases stress->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylation downstream_targets Downstream Targets (e.g., Transcription Factors, Kinases) p38->downstream_targets Phosphorylation triazolopyridines Triazolopyridine Inhibitors triazolopyridines->p38 Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream_targets->cytokines Production

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of triazolopyridines.

WNT/β-catenin Signaling Pathway and Tankyrase Inhibition

In many colorectal cancers, mutations in the adenomatous polyposis coli (APC) gene lead to the abnormal activation of the WNT/β-catenin pathway.[6] Tankyrase (TNKS) contributes to this by degrading AXIN, a key component of the β-catenin destruction complex.[6] This leads to the accumulation and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation.[6] Novel triazolopyridine derivatives can inhibit TNKS, leading to the stabilization of AXIN, reduced levels of active β-catenin, and downregulation of its target genes.[6]

WNT_Pathway tnks Tankyrase (TNKS) axin AXIN tnks->axin Degradation triazolopyridine_inhibitor Triazolopyridine Inhibitor (TI-12403) triazolopyridine_inhibitor->tnks Inhibition beta_catenin Active β-catenin axin->beta_catenin Degradation nucleus Nucleus beta_catenin->nucleus Translocation target_genes Target Gene Transcription proliferation Cell Proliferation target_genes->proliferation

Caption: Inhibition of the WNT/β-catenin pathway by a novel triazolopyridine TNKS inhibitor.

General Workflow for Bioassay Validation

The validation of bioassay results for novel compounds typically follows a structured workflow, starting from compound synthesis and progressing through various stages of in vitro and in vivo testing.

Bioassay_Workflow synthesis Compound Synthesis (Triazolopyridine Derivatives) in_vitro In Vitro Assays synthesis->in_vitro enzymatic Enzymatic Assays (e.g., Kinase Inhibition) in_vitro->enzymatic cell_based Cell-Based Assays (e.g., Anti-proliferative) in_vitro->cell_based data_analysis Data Analysis & SAR Studies enzymatic->data_analysis cell_based->data_analysis in_vivo In Vivo Studies (e.g., Xenograft Models) lead_optimization Lead Optimization in_vivo->lead_optimization data_analysis->in_vivo

Caption: A generalized workflow for the validation of bioassay results for novel compounds.

References

comparing the efficacy of kinase inhibitors derived from 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. While the initial intent was to compare kinase inhibitors derived from the 8-Bromo-2-methyl-triazolo[1,5-a]pyridine scaffold, a thorough review of published scientific literature revealed a lack of comprehensive comparative data for this specific chemical class. In contrast, the closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively investigated and has yielded numerous potent kinase inhibitors. This guide therefore provides a comparative analysis of the efficacy of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine core, focusing on their activity against key oncogenic kinases: Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase A (TrkA).

Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile platform for the development of inhibitors targeting a range of kinases. The following table summarizes the in vitro efficacy of selected compounds against Pim-1, CDK2, and TrkA.

Compound IDTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Pim-1 Inhibitors
Compound 17 Pan-PimPim-1: <3, Pim-2: <3, Pim-3: <3--
BS-194 (4k) CDK1, CDK2, CDK5, CDK9Pim-1: (not specified)--
Virtual Screening HitPim-152,000--
CDK2 Inhibitors
5h CDK2, CDK1, CDK5, CDK9CDK2: 22Dinaciclib18
5i CDK2, CDK1, CDK5, CDK9CDK2: 24Dinaciclib18
6t CDK2, TRKACDK2: 90Ribociclib70
6s CDK2, TRKACDK2: 230Ribociclib70
BS-194 (4k) CDK1, CDK2, CDK5, CDK9CDK2: 3--
TrkA Inhibitors
Compound 28 TrkA, TrkB, TrkCTrkA: 0.17--
Compound 36 TrkA, TrkB, TrkCTrkA: 1.4Larotrectinib1.2
Compound 5n TrkA (mutant)TrkA G667C: 2.3Selitrectinib12.6
6t CDK2, TRKATRKA: 450Larotrectinib70
6s CDK2, TRKATRKA: 230Larotrectinib70

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays used in the evaluation of the pyrazolo[1,5-a]pyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Pim-1, CDK2/Cyclin A, TrkA)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for some methods

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (solubilized in DMSO)

  • 96-well or 384-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, or materials for gel electrophoresis and autoradiography)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: To each well of the assay plate, add the test compound dilution or DMSO (for control).

  • Enzyme Addition: Add the purified kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal, which is measured by a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., DU145 for Pim-1, HeLa for CDK2)

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific antibodies for the target substrate (e.g., anti-phospho-Bad for Pim-1, anti-phospho-Rb for CDK2)

  • Total protein antibodies for normalization

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Reagents for Western blotting or ELISA

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or DMSO for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary phospho-specific antibody, followed by a secondary antibody. Visualize the bands using a chemiluminescent substrate. Strip the membrane and re-probe with an antibody against the total (unphosphorylated) protein for normalization.

    • ELISA: Coat a microplate with a capture antibody for the target substrate. Add the cell lysates to the wells. Detect the phosphorylated substrate using a phospho-specific detection antibody.

  • Data Analysis: Quantify the intensity of the phosphorylated protein signal and normalize it to the total protein signal. Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological systems in which these inhibitors function is essential for understanding their mechanism of action.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT3/STAT5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (Inhibition) p21 p21 Pim1->p21 Phosphorylation (Inhibition) cMyc c-Myc Pim1->cMyc Stabilization BclXL Bcl-xL Bad->BclXL Inhibition Apoptosis Apoptosis BclXL->Apoptosis Inhibition CellCycle Cell Cycle Progression p21->CellCycle Inhibition Proliferation Proliferation cMyc->Proliferation Promotion

Caption: Pim-1 Signaling Pathway.[1][2][3][4][5]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binding Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binding & Activation CDK2->Rb Hyper-phosphorylation DNA_Replication DNA Replication CDK2->DNA_Replication Initiation

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.[6][7][8][9][10]

TrkA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization PI3K PI3K TrkA->PI3K Activation Ras Ras TrkA->Ras Activation PLCG PLCγ TrkA->PLCG Activation Akt Akt PI3K->Akt Activation Survival Survival Akt->Survival Promotion MAPK MAPK Ras->MAPK Activation Differentiation Differentiation MAPK->Differentiation Promotion SynapticPlasticity Synaptic Plasticity PLCG->SynapticPlasticity Modulation

Caption: TrkA Signaling Pathway.[11][12][13][14][15]

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay PurifiedKinase Purified Kinase Incubation1 Incubation PurifiedKinase->Incubation1 SubstrateATP Substrate & ATP SubstrateATP->Incubation1 TestCompound Test Compound TestCompound->Incubation1 Detection1 Detection (e.g., ADP-Glo) Incubation1->Detection1 IC50_Biochem IC50 Determination Detection1->IC50_Biochem CellCulture Cell Culture CompoundTreatment Compound Treatment CellCulture->CompoundTreatment CellLysis Cell Lysis CompoundTreatment->CellLysis Detection2 Detection (e.g., Western Blot) CellLysis->Detection2 IC50_Cellular IC50 Determination Detection2->IC50_Cellular

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

References

Comparative Analysis of Triazolo[1,5-a]pyridine Derivatives in Computational Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on the computational docking studies of triazolo[1,5-a]pyridine derivatives, specific research detailing the docking of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine derivatives was not prominently available in the reviewed literature. The following analysis, therefore, presents a comparative overview of a closely related series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles, which have been investigated as potent enzyme inhibitors. This serves as a valuable case study for researchers interested in the potential of this heterocyclic scaffold.

This guide provides an objective comparison of the binding affinities of various triazolo[1,5-a]pyridine derivatives against a key biological target, supported by detailed experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in their understanding of this compound class.

Data Presentation: Performance Against α-Glucosidase

Recent research has identified the 1,2,4-triazolo[1,5-a]pyridine scaffold as a novel and potent inhibitor of α-glucosidase, a key enzyme in controlling blood glucose levels and a therapeutic target for type 2 diabetes mellitus.[1] A series of synthesized 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles demonstrated strong binding affinities in computational docking studies.[1] The docking scores, which indicate the predicted binding affinity, for a selection of these derivatives are summarized below. A more negative score typically suggests a stronger binding interaction.

Compound IDSubstituents (Aryl Groups)Docking Score (kcal/mol)
15a Phenyl, Phenyl, Phenyl-9.56
15d 4-Chlorophenyl, Phenyl, Phenyl-10.12
15g 4-Methoxyphenyl, Phenyl, Phenyl-9.62
15j 4-Fluorophenyl, Phenyl, Phenyl-10.04
15o 4-Nitrophenyl, Phenyl, Phenyl-10.41
15s 3-Bromophenyl, Phenyl, Phenyl-9.98
15v 2,4-Dichlorophenyl, Phenyl, Phenyl-10.25

Data sourced from a study on triazolo[1,5-a]pyridines as α-glucosidase inhibitors. The compound numbering corresponds to that used in the source publication.[1]

Among the evaluated compounds, derivative 15o , featuring a 4-nitrophenyl substituent, exhibited the highest predicted binding affinity with a docking score of -10.41 kcal/mol.[1] The in silico results highlighted that all the docked molecules displayed a strong affinity towards the binding site of the α-glucosidase enzyme.[1]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines the typical computational methodology employed for the docking studies of triazolo[1,5-a]pyridine derivatives against the α-glucosidase enzyme, as synthesized from the reference study.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, α-glucosidase, is obtained from a protein database (e.g., Protein Data Bank).

  • All water molecules and existing ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., AMBER).

  • The protein structure is then energy-minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the triazolo[1,5-a]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structures are converted to 3D structures.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

  • Partial charges are calculated for all atoms of the ligands.

3. Molecular Docking Simulation:

  • A molecular docking software (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of each ligand within the active site of the protein.

  • The active site is defined by creating a grid box that encompasses the key amino acid residues known to be involved in ligand binding (e.g., ASP307, ARG315, TYR158, PHE303 for α-glucosidase).[1]

  • The docking algorithm explores various possible conformations of the ligand within the defined active site and calculates the binding energy for each conformation.

  • The conformation with the lowest binding energy (docking score) is considered the most probable binding mode.

4. Analysis of Results:

  • The docking results are analyzed to identify the best-scoring compounds.

  • The binding poses of the most potent inhibitors are visualized to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues. For instance, potent inhibitors formed key hydrogen bonds with residues such as TYR158, GLN353, and GLU411 in the α-glucosidase active site.[1]

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical computational docking study and the key interactions within the enzyme's signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage cluster_output Output PDB 1. Target Selection (e.g., α-glucosidase from PDB) PDB_Prep 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligands 2. Ligand Design (Triazolo[1,5-a]pyridine Derivatives) Ligand_Prep 4. Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Docking 5. Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Scoring 6. Binding Affinity Calculation (Docking Score in kcal/mol) Docking->Scoring Analysis 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Analysis Result Identification of Potent Inhibitors (e.g., Compound 15o) Analysis->Result G Ligand Triazolo[1,5-a]pyridine Inhibitor (e.g., 15j) Complex Enzyme-Inhibitor Complex (Stable Binding) Ligand->Complex Binds to Active Site Enzyme α-Glucosidase (Active Site) Enzyme->Complex Product Glucose (Absorption Blocked) Complex->Product Hydrolysis Prevented Substrate Carbohydrate Substrate Substrate->Enzyme Binding Inhibited

References

Comparative Guide to the Structure-Activity Relationship of 2-Substituted-Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted-triazolo[1,5-a]pyridine derivatives, with a focus on their anticancer activities. Due to a lack of extensive research specifically on 2-methyl-triazolo[1,5-a]pyridines, this guide encompasses a broader range of substitutions at the 2-position to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Anticancer Activity of 2-Substituted-Triazolo[1,5-a]pyridinylpyridines

The following table summarizes the in vitro antiproliferative activities of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundRCell LineIC50 (µM)
1a 2-pyridylHCT-116>100
U-87 MG>100
MCF-7>100
1b 3-pyridylHCT-11665.4
U-87 MG89.7
MCF-773.2
1c 4-pyridylHCT-11615.8
U-87 MG21.6
MCF-718.3
2a 2-pyridylHCT-11688.1
U-87 MG>100
MCF-795.4
2b 3-pyridylHCT-11650.2
U-87 MG63.7
MCF-755.9
2d 4-pyridylHCT-11620.5
U-87 MG28.4
MCF-723.1

Data sourced from a study on[1][2][3]triazolo[1,5-a]pyridinylpyridines[1].

SAR Analysis: From the data presented, a clear structure-activity relationship can be observed. The position of the nitrogen atom in the pyridine ring at the R position significantly influences the antiproliferative activity. Compounds with a 4-pyridyl substituent (1c and 2d) demonstrated the most potent anticancer activity against all three cell lines when compared to those with 2-pyridyl or 3-pyridyl moieties. This suggests that the electronic and steric properties conferred by the 4-pyridyl group are more favorable for interaction with the biological target.

Experimental Protocols

MTT Assay for Antiproliferative Activity [1]

The in vitro antiproliferative activities of the synthesized[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Lines: Human colon carcinoma (HCT-116), human glioblastoma (U-87 MG), and human breast adenocarcinoma (MCF-7) cell lines were used.

  • Cell Culture: Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium was replaced with fresh medium containing MTT solution.

    • The plates were incubated for an additional few hours to allow for formazan crystal formation.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.

Signaling Pathway and Experimental Workflow

Some potent[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to affect the AKT signaling pathway, which is a crucial pathway in regulating cell survival, proliferation, and apoptosis. The compounds 1c and 2d, which exhibited significant antiproliferative activities, were tested for their effects on the levels of AKT and its phosphorylated form, p-AKT(473)[1].

AKT_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates mTORC2 mTORC2 mTORC2->pAKT Phosphorylates Downstream Downstream Effectors (e.g., Bad, GSK3β) pAKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Compound 2-Substituted-Triazolo [1,5-a]pyridines Compound->pAKT Inhibits (as observed for 1c & 2d)

Figure 1: Simplified AKT signaling pathway and the inhibitory effect of potent 2-substituted-triazolo[1,5-a]pyridines.

The experimental workflow to determine the effect of these compounds on the AKT pathway typically involves Western blotting.

Western_Blot_Workflow start Cancer Cells (e.g., HCT-116) treatment Treat with Compound (e.g., 1c or 2d) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubation with Primary Antibodies (anti-AKT, anti-p-AKT) blocking->primary_ab secondary_ab Incubation with Secondary Antibody primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: General experimental workflow for Western blot analysis of AKT and p-AKT levels.

References

A Comparative Guide to Analytical Methods for Purity Determination of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine is a critical step. This guide provides a comparative overview of key analytical techniques for determining the purity of this and structurally related compounds. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. The following table summarizes the typical performance characteristics of each technique for the analysis of a heterocyclic compound like 8-Bromo-2-methyl-triazolo[1,5-a]pyridine.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Purity Assessment (%) >99%>99%>99%>95% (Absolute)
Limit of Detection (LOD) 0.01 - 0.1%0.001 - 0.01%0.01 - 0.1%0.1 - 0.5%
Limit of Quantification (LOQ) 0.03 - 0.3%0.003 - 0.03%0.03 - 0.3%0.3 - 1.5%
Analysis Time 15 - 30 min20 - 40 min10 - 20 min5 - 15 min
Sample Consumption Low (µL)Low (µL)Very Low (nL)High (mg)
Destructive to Sample YesYesYesNo
Key Advantages Versatile, robust, widely availableHigh sensitivity, structural informationHigh efficiency, minimal sample useAbsolute quantification, structural info
Potential Limitations Requires soluble & non-volatile samplesRequires volatile & thermally stable samplesSensitivity can be lower than GC-MSLower sensitivity than chromatographic methods

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its versatility and robustness.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µM, 4.6 mm x 150 mm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering both separation and structural identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volumes, making it an excellent alternative to HPLC.[2][3]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.[2]

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[4][5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent with a known internal standard (e.g., DMSO-d6 with maleic anhydride).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals.

  • Pulse Program: A standard 1H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons to ensure full relaxation.

  • Data Processing: Careful phasing and baseline correction are critical. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[5][6]

  • Purity Calculation Formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.[5]

Visualizing the Analytical Workflow

The selection and implementation of a purity determination method follows a logical progression. The following diagram illustrates a typical workflow for this process.

Purity_Analysis_Workflow cluster_0 Method Selection cluster_1 Method Development & Validation cluster_2 Sample Analysis & Data Interpretation Analyte_Properties Characterize Analyte (Volatility, Solubility, Stability) Method_Choice Select Primary Method (HPLC, GC-MS, CE, qNMR) Analyte_Properties->Method_Choice Method_Dev Develop Separation/ Measurement Conditions Method_Choice->Method_Dev Validation Validate Method (Linearity, Accuracy, Precision, LOD, LOQ) Method_Dev->Validation Sample_Prep Sample Preparation Validation->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis Data_Processing Data Processing & Purity Calculation Analysis->Data_Processing Report Generate Report Data_Processing->Report

Caption: Workflow for Purity Determination.

References

The Triazolo[1,5-a]pyridine Scaffold in Bioisosteric Replacement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold has emerged as a significant heterocyclic system in medicinal chemistry, often employed in bioisosteric replacement strategies to modulate the activity, selectivity, and pharmacokinetic properties of lead compounds. This guide provides a comparative analysis of the triazolo[1,5-a]pyridine scaffold against other bioisosteres, supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Performance Comparison in Enzyme Inhibition

The utility of the triazolo[1,5-a]pyridine scaffold as a bioisostere is highly target-dependent. Below are comparative data from studies on different enzyme targets.

Case Study 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

In the context of antimalarial drug discovery, the triazolo[1,5-a]pyrimidine scaffold has been extensively investigated as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). A direct bioisosteric replacement of the pyrimidine nitrogen with a carbon to yield the triazolo[1,5-a]pyridine core resulted in a significant loss of potency.

ScaffoldCompoundTargetIC50 (µM)Fold Change vs. Triazolopyrimidine
[1][2]triazolo[1,5-a]pyrimidineDSM 1 PfDHODH0.047-
[1][2]triazolo[1,5-a]pyridineCompound 7 PfDHODH>10>212

This data suggests that the nitrogen at position 5 of the pyrimidine ring is crucial for the inhibitory activity against PfDHODH, and its replacement with a carbon atom in the triazolo[1,5-a]pyridine scaffold is detrimental.

Case Study 2: Kinase Inhibition

The triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors.

JAK2 Inhibition:

A series of 1,2,4-triazolo[1,5-a]pyridine derivatives were developed as selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.

CompoundScaffoldTargetIC50 (nM)
CEP-33779 [1][2]triazolo[1,5-a]pyridineJAK21.8

The development of CEP-33779 highlights the potential of the triazolo[1,5-a]pyridine core in achieving high potency and selectivity for kinase targets.

TGF-β Type I Receptor (ALK5) Inhibition:

Derivatives of 4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)pyrazole have been identified as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5).

CompoundScaffoldTargetIC50 (µM)
21b [1][2]triazolo[1,5-a]pyridineALK50.018

This demonstrates the utility of the triazolo[1,5-a]pyridine scaffold in developing inhibitors for serine/threonine kinases involved in fibrosis and cancer.

PI3K Inhibition:

A series of 7-substituted triazolopyridines were developed as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ).

CompoundScaffoldTargetIC50 (nM)
CZC24758 [1][2]triazolo[1,5-a]pyridinePI3Kγ6

These examples underscore the versatility of the triazolo[1,5-a]pyridine scaffold in the design of potent and selective inhibitors for various kinase families.

Experimental Protocols

PfDHODH Inhibition Assay

Principle: The enzymatic activity of PfDHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP) at 600 nm.

Procedure:

  • The reaction mixture contains 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 100 µM Coenzyme Q10, and 200 µM L-dihydroorotate.

  • The enzyme (recombinant PfDHODH) is pre-incubated with the test compound at various concentrations for 15 minutes at room temperature.

  • The reaction is initiated by the addition of L-dihydroorotate.

  • The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored for 10 minutes.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Inhibition Assay (Generic)

Principle: A common method for measuring kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®. This assay measures the phosphorylation of a substrate by the kinase.

Procedure:

  • The kinase, a fluorescently labeled substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

  • The test compound is added at various concentrations.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to stop the reaction.

  • After an incubation period, the TR-FRET signal is measured. The emission of the terbium donor (at 495 nm) and the acceptor fluorophore on the substrate (at 520 nm) are recorded.

  • The ratio of the acceptor to donor emission is calculated, which is proportional to the amount of phosphorylated substrate.

  • IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Target Gene Transcription STAT_dimer->Gene Induces Inhibitor Triazolo[1,5-a]pyridine Inhibitor (e.g., CEP-33779) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a triazolo[1,5-a]pyridine-based inhibitor.

TGF-β Signaling Pathway

TGFB_Pathway TGFB TGF-β TBRII TGF-β Receptor II TGFB->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD Complex SMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene Target Gene Transcription SMAD_complex->Gene Regulates Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->TBRI Inhibits

Caption: The TGF-β signaling pathway, highlighting the inhibition of ALK5 by a triazolo[1,5-a]pyridine derivative.

Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start Compound Library (including Triazolo[1,5-a]pyridines) HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Proliferation, Pathway) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Dose_Response Iterative Cycles In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A general experimental workflow for the discovery and development of kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-2-methyl-triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Proper Disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine: A Guide for Laboratory Professionals

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and, if exposure limits are exceeded, a full-face respirator[2]. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood[4][5][6].

Step-by-Step Disposal Protocol

The disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, as with all hazardous chemical waste, must comply with federal, state, and local regulations[3][7]. The following steps outline the recommended procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containers containing 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine as "Hazardous Waste"[7][8][9].

    • The label must include the full chemical name: "8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine" and indicate its hazards[10].

    • As a halogenated heterocyclic compound, it should be segregated from non-halogenated solvent waste to avoid costly disposal complications[11][12].

  • Container Management:

    • Use only compatible, leak-proof containers for waste storage. The original container is often the best option[8][11]. Do not use food-grade containers[8].

    • Ensure containers are securely capped at all times, except when adding waste[8][9].

    • Store waste containers in a designated and properly labeled "Satellite Accumulation Area" (SAA) that is near the point of generation and under the supervision of laboratory personnel[3][7][8].

  • Disposal of the Chemical Product:

    • The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2].

    • Crucially, do not discharge 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine into sewer systems [2].

    • Arrange for pickup and disposal by a certified hazardous waste management contractor.

  • Disposal of Contaminated Packaging:

    • For contaminated containers, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[11].

    • After thorough cleaning, the container can be offered for recycling or reconditioning[2].

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[2].

    • Combustible packaging materials may be disposed of via controlled incineration[2].

Summary of Disposal and Handling Parameters

ParameterGuidelineCitation
Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Sewer Discharge Prohibited.[2]
Waste Labeling "Hazardous Waste" with full chemical name and hazard identification.[7][8][9][10]
Storage Location Designated and labeled Satellite Accumulation Area (SAA).[3][7][8]
Container Type Compatible, leak-proof, and securely capped. The original container is preferred.[8][9][11]
Contaminated Packaging Triple rinse (collecting rinsate as hazardous waste) for recycling/reconditioning, or puncture and send to a sanitary landfill.[2][11]
PPE Safety goggles, impervious clothing, and appropriate respiratory protection.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine and associated materials.

Gcluster_0Start: Waste Generationcluster_1Waste Classification & Segregationcluster_2Containerization & Storagecluster_3Final Disposal Pathcluster_4Contaminated Packagingstart8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine WasteclassifyClassify as HalogenatedHeterocyclic Wastestart->classifypackagingEmpty Contaminated Packagingstart->packagingsegregateSegregate from Non-Halogenatedand other Incompatible Wastesclassify->segregatecontainerUse Compatible, Labeled Container'Hazardous Waste'segregate->containerstorageStore in DesignatedSatellite Accumulation Area (SAA)container->storagedisposal_decisionSelect Disposal Methodstorage->disposal_decisionincinerateLicensed Chemical Destruction Plant orControlled Incinerationdisposal_decision->incinerateCorrectsewerSewer Systemdisposal_decision->sewerIncorrectno_sewerPROHIBITEDsewer->no_sewerrinseTriple Rinse withAppropriate Solventpackaging->rinsecollect_rinsateCollect Rinsate asHazardous Wasterinse->collect_rinsateYesrecycleRecycle or ReconditionClean Containerrinse->recycleNo (Recyclable)landfillPuncture and Dispose inSanitary Landfillrinse->landfillNo (Non-combustible)collect_rinsate->container

Caption: Disposal workflow for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Personal protective equipment for handling 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Essential Safety and Handling Guide for 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine in a laboratory setting. The following procedures are based on the compound's Safety Data Sheet (SDS) and best practices for handling similar brominated heterocyclic and pyridine-derived compounds.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US)[1]Protects against chemical splashes and airborne particles.
Face ShieldWorn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine derivatives[2][3]. Inspect for tears before use.Prevents direct skin contact with the chemical.
Body Protection Flame-Resistant Laboratory CoatShould be fully buttoned to protect skin and personal clothing from contamination[4].Provides a barrier against spills and splashes.
Full-Length Pants and Closed-Toe ShoesEnsures no exposed skin on the lower body and protects feet from spills.
Respiratory Protection Full-Face RespiratorUse if exposure limits are exceeded or if irritation is experienced[1]. All handling of solid compounds should be in a certified chemical fume hood[3][4].Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and preventing contamination. All handling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3].

1. Preparation:

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • Verify that the chemical fume hood is functioning correctly.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place it within the fume hood.

2. Weighing and Transfer:

  • To minimize dust generation, handle the solid compound with care.

  • Use a spatula for all transfers.

  • Weigh the desired amount of the compound on anti-static weigh paper or in a tared, sealed container.

3. Solution Preparation:

  • If preparing a solution, slowly add the solid 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine to the solvent in the appropriate glassware within the fume hood.

  • Keep the container covered when not in use to prevent the release of vapors.

4. Post-Handling:

  • Decontaminate all non-disposable equipment and glassware that came into contact with the chemical.

  • Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Wipe down the work surface in the fume hood.

  • Remove PPE in the correct order to avoid self-contamination and dispose of it in the appropriate waste stream.

  • Thoroughly wash hands with soap and water after the procedure is complete.

Disposal Plan

Proper disposal of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: Solutions containing 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Contaminated Packaging: Containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if local regulations permit[1].

  • General Guidance: Do not dispose of this chemical down the drain or in regular trash[1]. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].

Experimental Workflow Visualization

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_hoodVerify Fume Hood Operationprep_ppe->prep_hoodprep_areaPrepare Work Areaprep_hood->prep_areahandle_weighWeigh Compoundprep_area->handle_weighhandle_transferTransfer to Vesselhandle_weigh->handle_transferhandle_solutionPrepare Solution (if applicable)handle_transfer->handle_solutioncleanup_deconDecontaminate Equipmenthandle_solution->cleanup_deconcleanup_wasteDispose of Wastecleanup_decon->cleanup_wastecleanup_ppeRemove PPEcleanup_waste->cleanup_ppecleanup_washWash Handscleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 8-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.